Product packaging for Ulifloxacin-d8(Cat. No.:)

Ulifloxacin-d8

Cat. No.: B12431947
M. Wt: 357.4 g/mol
InChI Key: SUXQDLLXIBLQHW-UDCOFZOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ulifloxacin-d8 is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16FN3O3S B12431947 Ulifloxacin-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16FN3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2

InChI Key

SUXQDLLXIBLQHW-UDCOFZOWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N4C(SC4=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H]

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Ulifloxacin-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Ulifloxacin-d8, a deuterated isotopologue of the fluoroquinolone antibiotic Ulifloxacin. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who require a stable isotope-labeled internal standard for quantitative bioanalytical assays.

Introduction

Ulifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic.[1][2] In drug development and clinical research, stable isotope-labeled analogues of drug candidates are crucial for accurate quantification in complex biological matrices. This compound, where eight hydrogen atoms on the piperazine ring are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the parent drug and its distinct mass difference. This guide outlines a feasible synthetic pathway and the analytical techniques for the comprehensive characterization of this compound.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis can be envisioned in two main stages:

  • Synthesis of Piperazine-d8: This can be achieved through the reduction of a suitable precursor, such as piperazine-2,3,5,6-tetraone, with a powerful deuterating agent like lithium aluminum deuteride (LAD).

  • Condensation to form this compound: The deuterated piperazine is then reacted with a suitable Ulifloxacin precursor, such as ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[3][4]thiazeto[3,2-a]quinoline-3-carboxylate, to yield the final product.

Synthesis_Pathway A Piperazine-2,3,5,6-tetraone B Piperazine-d8 A->B   LiAlD4, THF    C Ethyl 6,7-difluoro-1-methyl-4-oxo-4H- [1,3]thiazeto[3,2-a]quinoline-3-carboxylate D This compound C->D   Piperazine-d8, DMF   

A plausible synthetic pathway for this compound.
Experimental Protocol for Synthesis

Step 1: Synthesis of Piperazine-d8

  • To a stirred suspension of lithium aluminum deuteride (LAD) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of piperazine-2,3,5,6-tetraone in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 12-18 hours.

  • After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of D₂O, followed by a 15% sodium deuteroxide solution in D₂O, and finally more D₂O.

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield Piperazine-d8.

Step 2: Synthesis of this compound

  • A mixture of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[3][4]thiazeto[3,2-a]quinoline-3-carboxylate and Piperazine-d8 in dimethylformamide (DMF) is heated at 80-100 °C for 6-8 hours.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synth Synthesized this compound ms Mass Spectrometry (MS) synth->ms nmr Nuclear Magnetic Resonance (NMR) synth->nmr hplc High-Performance Liquid Chromatography (HPLC) synth->hplc identity Identity Confirmation ms->identity iso_enrich Isotopic Enrichment ms->iso_enrich nmr->identity nmr->iso_enrich purity Purity Assessment hplc->purity

The analytical workflow for the characterization of this compound.
Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

Experimental Protocol:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired over a mass range that includes the expected molecular ions of Ulifloxacin and this compound.

Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z value that is 8 units higher than that of unlabeled Ulifloxacin. The fragmentation pattern should be similar to the unlabeled compound, with corresponding mass shifts in the fragments containing the deuterated piperazine ring.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
UlifloxacinC₁₆H₁₆FN₃O₃S349.0896
This compoundC₁₆H₈D₈FN₃O₃S357.1399
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the position of the deuterium labels and to assess the isotopic purity. Both ¹H NMR and ²H NMR are typically employed.

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the piperazine ring protons confirms successful deuteration.

  • ²H NMR: A deuterium NMR spectrum is acquired to directly observe the signals from the incorporated deuterium atoms.

Expected Results:

In the ¹H NMR spectrum of this compound, the signals corresponding to the eight protons of the piperazine ring (typically observed in the 2.5-3.5 ppm region for fluoroquinolones) will be absent or significantly diminished. The remaining signals for the quinolone core and the methyl group should remain unchanged. The ²H NMR spectrum should show a signal corresponding to the deuterium atoms on the piperazine ring.

ProtonsExpected ¹H Chemical Shift (ppm) in UlifloxacinExpected Observation in this compound ¹H NMR
Piperazine (8H)~2.8 - 3.2Absent or significantly reduced
Quinolone CoreVariousPresent
Methyl (3H)~1.5Present
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of fluoroquinolones.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for Ulifloxacin (around 280 nm).

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

Expected Results:

The HPLC chromatogram should show a single major peak corresponding to this compound. The retention time should be very similar to that of unlabeled Ulifloxacin. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally required for use as an internal standard.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 20 min
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Expected Purity≥98%

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for obtaining this valuable research tool. The characterization methods described, including mass spectrometry, NMR spectroscopy, and HPLC, are essential for ensuring the identity, isotopic enrichment, and chemical purity of the final product. Researchers and scientists in the field of drug development can utilize this guide to facilitate their studies requiring a reliable internal standard for the quantification of Ulifloxacin.

References

What are the physical and chemical properties of Ulifloxacin-d8?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known physical and chemical properties of Ulifloxacin-d8, a deuterated isotopologue of Ulifloxacin. This document is intended to serve as a core resource, presenting available data, outlining standard experimental methodologies for property determination, and visualizing its primary mechanism of action.

Core Physical and Chemical Data

This compound is the deuterium-labeled version of Ulifloxacin, an active metabolite of the prodrug Prulifloxacin.[1] As a fluoroquinolone antibiotic, its mechanism of action involves the inhibition of bacterial DNA synthesis. The incorporation of deuterium isotopes can be utilized in pharmacokinetic and metabolic studies.[2]

Quantitative Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₆H₈D₈FN₃O₃S[3]
Molecular Weight 357.43 g/mol [3]
CAS Number 1246820-95-0[3]
Boiling Point 577.0 ± 50.0 °C at 760 mmHg (Predicted)[4]
Density 1.6 ± 0.1 g/cm³ (Predicted)[4]
Melting Point Not available[4]
Solubility Sparingly soluble in DMSO (for Ulifloxacin)[1]
Comparative Properties of Ulifloxacin (Non-deuterated)
PropertyValueSource(s)
Molecular Formula C₁₆H₁₆FN₃O₃S[5]
Molecular Weight 349.4 g/mol [5]
CAS Number 112984-60-8[5]

Experimental Protocols

While specific experimental data for the determination of all physical properties of this compound are not publicly available, the following sections detail standard methodologies that are broadly applicable for the characterization of pharmaceutical compounds.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method (e.g., using a Mel-Temp apparatus)

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp, which consists of a heated block and a thermometer.[6]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[9]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[10]

  • Heating: The Thiele tube is gently heated, and the temperature of the bath is monitored.[10]

  • Observation: As the liquid sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Solubility

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is a common technique for determining thermodynamic solubility.[11]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer solutions at various pH levels, organic solvents) in a sealed container.[11]

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[4]

  • Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.[2]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the given solvent at that temperature.[12]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ulifloxacin, the active form of this compound, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[14]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter DNA strands.[13]

Ulifloxacin binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome.[15] The accumulation of these breaks ultimately results in the inhibition of DNA replication and cell death.[16][17]

Ulifloxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Ulifloxacin DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Replication SupercoiledDNA Supercoiled DNA ReplicationFork->SupercoiledDNA Positive Supercoiling ReplicatedDNA Replicated Daughter Chromosomes (Catenated) ReplicationFork->ReplicatedDNA RelaxedDNA Relaxed DNA SupercoiledDNA->RelaxedDNA Negative Supercoiling DNAGyrase DNA Gyrase SeparatedDNA Separated Daughter Chromosomes ReplicatedDNA->SeparatedDNA TopoIV Topoisomerase IV Ulifloxacin Ulifloxacin Ulifloxacin->DNAGyrase Inhibits Ulifloxacin->TopoIV Inhibits GyraseComplex Ulifloxacin-Gyrase-DNA Complex (Cleavage) DNAGyrase->GyraseComplex TopoIVComplex Ulifloxacin-TopoIV-DNA Complex (Cleavage) TopoIV->TopoIVComplex DSB Double-Strand Breaks GyraseComplex->DSB TopoIVComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

References

Certificate of analysis for Ulifloxacin-d8 reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and analysis of the Ulifloxacin-d8 reference standard, a critical tool for the accurate quantification of Ulifloxacin in various matrices. Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a fluoroquinolone antibiotic. The deuterated analog, this compound, serves as an ideal internal standard in bioanalytical studies, particularly those employing mass spectrometry-based detection, due to its chemical similarity to the analyte and distinct mass.

General Information

This compound is a stable isotope-labeled version of Ulifloxacin, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometric analyses, without significantly altering its chemical and physical properties.

Table 1: General Properties of this compound Reference Standard

PropertyValue
Catalogue No. PA STI 086110[1]
CAS No. 1246820-95-0[1]
Molecular Formula C₁₆H₈D₈FN₃O₃S[1]
Molecular Weight 357.43 g/mol [1]
Appearance White to off-white solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml for Ulifloxacin)[2]

Analytical Characterization

A comprehensive analytical characterization is performed to ensure the identity, purity, and quality of the this compound reference standard. The following sections detail the typical experimental protocols used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the chemical purity of the this compound reference standard and to identify any non-deuterated or other organic impurities.

Table 2: Typical HPLC Purity Data

ParameterSpecificationResult
Purity (by HPLC) ≥ 98%Conforms
Related Substances Report individual and total impuritiesConforms
Ulifloxacin (d0) Report percentageConforms
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of fluoroquinolones.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of approximately 278 nm is suitable for Ulifloxacin and its derivatives.[4][5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent, such as a mixture of water and methanol, to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh this compound Standard dissolve Dissolve in appropriate solvent start->dissolve filter Filter the solution dissolve->filter inject Inject sample into HPLC filter->inject separate Separation on C18 column inject->separate detect UV Detection at 278 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity and impurity levels integrate->calculate report Generate report calculate->report

HPLC Purity Analysis Workflow

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity.

Table 3: Typical Mass Spectrometry Data

ParameterMethodResult
Molecular Ion [M+H]⁺ ESI-MSConforms to theoretical m/z
Isotopic Enrichment HRMS≥ 98%
d0 Species HRMS≤ 2%
  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is preferred for accurate mass measurement and isotopic distribution analysis.[6][7]

  • Ionization Mode: Positive ion mode is typically used for the analysis of fluoroquinolones.

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide the necessary resolution to distinguish between the deuterated and non-deuterated species.

  • Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of isotopic enrichment.[6][7] The relative intensities of the peaks corresponding to the d8, d7, d6, etc., species are used to determine the isotopic purity.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation start_ms Prepare a dilute solution of this compound infuse Infuse into ESI source start_ms->infuse acquire Acquire high-resolution mass spectrum infuse->acquire identify_ion Identify molecular ion [M+H]⁺ acquire->identify_ion analyze_isotope Analyze isotopic distribution identify_ion->analyze_isotope calculate_enrichment Calculate isotopic enrichment analyze_isotope->calculate_enrichment report_ms Confirm identity and purity calculate_enrichment->report_ms

Mass Spectrometry Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the structure of the this compound molecule and to verify the positions of deuterium labeling.

Table 4: Typical ¹H NMR Data

ParameterSpecificationResult
¹H NMR Spectrum Conforms to the structureConforms
Deuterium Incorporation Absence of signals at specific chemical shiftsConfirmed
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.

  • Data Acquisition: Standard ¹H NMR spectra are acquired.

  • Data Analysis: The chemical shifts and coupling constants of the remaining protons are compared to the spectrum of unlabeled Ulifloxacin. The absence or significant reduction of signals at specific positions confirms the location of the deuterium labels.

Impurity Profile

The impurity profile of a reference standard is crucial for its intended use. Impurities can arise from the synthesis process or degradation.

Table 5: Potential Impurities

ImpurityTypeOrigin
Ulifloxacin (d0) IsotopicIncomplete deuteration
Partially Deuterated Analogs (d1-d7) IsotopicIncomplete deuteration
Synthesis Intermediates Process-relatedResidual starting materials or by-products
Degradation Products DegradationInstability under certain conditions

Stability and Storage

Proper storage is essential to maintain the integrity of the this compound reference standard.

Table 6: Recommended Storage and Stability

ParameterRecommendation
Storage Temperature -20°C is recommended for long-term storage.[4][8]
Light Sensitivity Protect from light, as fluoroquinolones can be photosensitive.[9]
Container Store in a well-sealed container to prevent moisture uptake.[10]
Stability When stored as recommended, the reference standard is stable for an extended period. Stability studies on Ulifloxacin in plasma have been conducted at various temperatures.[4][8]

Conclusion

The this compound reference standard is a high-quality, well-characterized material essential for the accurate and precise quantification of Ulifloxacin in research and drug development. The analytical methods described in this guide provide a framework for the quality control and validation of this critical reagent. Adherence to the recommended storage conditions will ensure the long-term stability and reliability of the standard.

References

Mass spectrometry fragmentation pattern of Ulifloxacin-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Ulifloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. Given the limited direct literature on the fragmentation of this specific deuterated analog, this guide synthesizes information from the known fragmentation patterns of Ulifloxacin and other fluoroquinolone antibiotics. This approach allows for a scientifically grounded prediction of the fragmentation pathways and characteristic product ions of this compound, which is crucial for its use as an internal standard in quantitative bioanalytical studies.

Introduction to Ulifloxacin and its Deuterated Analog

Ulifloxacin is a broad-spectrum fluoroquinolone antibiotic and the active metabolite of the prodrug Prulifloxacin.[1][2] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] In pharmacokinetic and metabolism studies, deuterated analogs of drugs, such as this compound, are commonly used as internal standards for mass spectrometry-based quantification. The stable isotope labeling provides a distinct mass shift from the unlabeled drug, allowing for precise and accurate measurement. Understanding the fragmentation pattern of this compound is essential for developing robust and specific analytical methods.

General Fragmentation Patterns of Fluoroquinolones

Fluoroquinolone antibiotics share a common core structure, which leads to predictable fragmentation pathways in tandem mass spectrometry (MS/MS). Common fragmentation patterns observed in positive ion electrospray ionization (ESI+) include:

  • Loss of Water ([M+H-H₂O]⁺): Dehydration is a common initial fragmentation step.[3][4]

  • Loss of Carbon Monoxide ([M+H-CO]⁺): Decarbonylation can occur from the quinolone core.[3][4]

  • Loss of Carbon Dioxide ([M+H-CO₂]⁺): Decarboxylation of the carboxylic acid group is a characteristic fragmentation.[5]

  • Piperazine Ring Fragmentation: The piperazine moiety at the C-7 position is susceptible to cleavage, leading to various product ions. This often involves the loss of neutral molecules such as C₂H₅N, C₃H₇N, or C₄H₈N.[3][4]

  • Cleavage of N-1 Substituents: For compounds with a cyclopropyl group at the N-1 position, the loss of the cyclopropyl radical is a typical fragmentation.[3][4]

These general patterns provide a strong foundation for predicting the fragmentation of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

The structure of Ulifloxacin contains a piperazine ring at C-7 and a cyclopropyl group at N-1. For this compound, the eight deuterium atoms are typically located on the piperazine ring to prevent isotopic exchange. The predicted fragmentation of this compound will follow the general pathways of fluoroquinolones, with a mass shift of +8 Da for fragments containing the deuterated piperazine ring.

The following table summarizes the predicted major product ions for this compound in positive ion ESI-MS/MS. The exact masses are calculated based on the chemical formula of Ulifloxacin (C₂₁H₂₄FN₃O₃) and the addition of eight deuterium atoms.

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossDescription of Fragmentation
[M+H]⁺ (410.2)392.2H₂OLoss of a water molecule from the carboxylic acid group.
366.2CO₂Loss of carbon dioxide from the carboxylic acid group.
323.2C₄H₈N-d₈Cleavage of the deuterated piperazine ring.
295.2C₅H₉N₂-d₈Further fragmentation of the piperazine ring.

Experimental Protocols

Sample Preparation:

  • Solid Phase Extraction (SPE): For biological matrices like plasma or urine, SPE is commonly used for sample clean-up and concentration.[6]

  • Protein Precipitation: An alternative to SPE, protein precipitation with acetonitrile or methanol is a simpler method for sample preparation.[7]

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[8]

Mass Spectrometry (MS):

  • Ionization: Positive ion electrospray ionization (ESI+) is the preferred method for fluoroquinolones.[3][4]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, where specific precursor-to-product ion transitions are monitored. For structural elucidation, product ion scans are performed.[9]

Logical Workflow for Fragmentation Analysis

The logical workflow for predicting and confirming the fragmentation pattern of a deuterated compound like this compound is illustrated in the following diagram.

Fragmentation_Analysis_Workflow cluster_prediction Prediction Phase cluster_confirmation Experimental Confirmation A Identify Core Structure (Fluoroquinolone) B Analyze Known Fragmentation Patterns of Analogs A->B Literature Review D Predict Fragmentation of Deuterated Compound B->D C Determine Location of Deuterium Labels C->D E Develop LC-MS/MS Method D->E Guides Method Development F Acquire High-Resolution MS/MS Data E->F Instrumental Analysis G Compare Experimental Data with Predictions F->G H Elucidate Fragmentation Pathways G->H Confirmation

Caption: Logical workflow for fragmentation analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be reliably predicted based on the well-understood fragmentation behavior of fluoroquinolone antibiotics. The key fragmentations involve losses from the carboxylic acid group and characteristic cleavages of the deuterated piperazine ring. This in-depth guide provides the necessary theoretical framework and practical considerations for researchers and scientists working with this compound in drug development and bioanalytical applications. The provided experimental protocols and logical workflow serve as a valuable resource for method development and data interpretation.

References

Prulifloxacin as a Prodrug of Ulifloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prulifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body into its active metabolite, ulifloxacin.[1][2] This conversion allows for favorable pharmacokinetic properties, including a long elimination half-life that permits once-daily administration.[3][4] Developed by Nippon Shinyaku Co., prulifloxacin has been approved in several countries for the treatment of various bacterial infections, including uncomplicated and complicated urinary tract infections (UTIs), community-acquired respiratory tract infections, and gastroenteritis.[2]

Ulifloxacin, the active form, exhibits potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria by targeting essential enzymes involved in bacterial DNA replication.[5][6] This guide provides a detailed technical overview of prulifloxacin and ulifloxacin, focusing on their mechanism of action, pharmacokinetic and pharmacodynamic profiles, relevant experimental protocols, and clinical efficacy, tailored for professionals in pharmaceutical research and development.

Mechanism of Action

Conversion of Prulifloxacin to Ulifloxacin

Following oral administration, prulifloxacin is absorbed from the upper small intestine.[5][7] It then undergoes extensive first-pass metabolism, where it is hydrolyzed by esterase enzymes, primarily paraoxonase, in the intestinal tissue, portal vein, and liver to form ulifloxacin, the active antibacterial agent.[2][7][8] This rapid and efficient conversion is central to the drug's therapeutic effect.[9]

G cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism Prulifloxacin_Oral Prulifloxacin (Oral Administration) Absorbed_Prulifloxacin Absorption (Upper Small Intestine) Prulifloxacin_Oral->Absorbed_Prulifloxacin Metabolism Hydrolysis via Esterases (e.g., Paraoxonase) Absorbed_Prulifloxacin->Metabolism Liver, Intestinal Tissue Ulifloxacin_Systemic Ulifloxacin (Active Metabolite) in Systemic Circulation Metabolism->Ulifloxacin_Systemic

Caption: Prodrug conversion of Prulifloxacin to Ulifloxacin.
Molecular Action of Ulifloxacin

Like other fluoroquinolones, ulifloxacin's bactericidal action stems from its ability to inhibit two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][10] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[11][12]

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process crucial for the initiation of replication and transcription.[1][13] Ulifloxacin binds to the GyrA subunit of the enzyme, stabilizing the DNA-gyrase complex after the DNA has been cleaved.[10][13] This prevents the re-ligation of the DNA strands, leading to double-strand breaks.[1]

  • Topoisomerase IV: In many bacteria, particularly Gram-positive species, topoisomerase IV is responsible for separating interlinked daughter chromosomes following DNA replication (decatenation).[1][11] Ulifloxacin inhibits this enzyme, preventing chromosomal segregation and ultimately leading to cell death.[12]

The formation of a stable ternary complex involving ulifloxacin, the enzyme (gyrase or topoisomerase IV), and bacterial DNA blocks the progression of the replication fork, induces the SOS response, and results in rapid, concentration-dependent bacterial cell death.[1][12][14]

G Ulifloxacin Ulifloxacin DNA_Gyrase DNA Gyrase (Gram-Negative Bacteria) Ulifloxacin->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-Positive Bacteria) Ulifloxacin->Topo_IV Ternary_Complex Stable Ternary Complex (Ulifloxacin-Enzyme-DNA) DNA_Gyrase->Ternary_Complex inhibition Topo_IV->Ternary_Complex inhibition Replication_Fork Replication Fork Progression Ternary_Complex->Replication_Fork blocks DSB Double-Strand DNA Breaks Ternary_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Ulifloxacin's inhibitory action on bacterial DNA synthesis.

Pharmacokinetic Profile

Prulifloxacin is rapidly absorbed and converted to ulifloxacin. The pharmacokinetic properties of ulifloxacin are characterized by extensive tissue distribution and a half-life that supports once-daily dosing.[2][8]

Table 1: Pharmacokinetic Parameters of Ulifloxacin after Oral Administration of Prulifloxacin

Parameter Value (after 600 mg Prulifloxacin dose) Reference(s)
Tmax (Time to Peak Plasma Concentration) ~1 hour [2][8]
Cmax (Peak Plasma Concentration) 1.6 - 2.0 µg/mL [2][9]
AUC (Area Under the Curve) 7.3 - 7.6 µg*h/mL [9]
Elimination Half-life (t½) 10.6 - 12.1 hours [2][8]
Plasma Protein Binding ~45% [2][8]
Volume of Distribution (Vd) 1,231 L [8]

| Excretion | Renal and fecal |[2] |

Data compiled from studies on single and multiple doses.

Ulifloxacin exposure increases in patients with decreased renal function, necessitating a dosage adjustment only in cases of severe renal impairment.[15][16] Food intake can delay and slightly reduce the peak plasma concentration of ulifloxacin but does not significantly alter the overall exposure (AUC).[9]

Pharmacodynamics and In Vitro Activity

Ulifloxacin demonstrates broad-spectrum, potent bactericidal activity. Its in vitro activity is often greater than or comparable to other fluoroquinolones, such as ciprofloxacin and levofloxacin, against many common pathogens.[17][18]

Table 2: In Vitro Activity (MIC) of Ulifloxacin Against Key Pathogens

Bacterial Species MIC Range (µg/mL) MIC90 (µg/mL) Reference(s)
Gram-Negative
Escherichia coli - ≤0.125 [19][20]
Klebsiella spp. - ≤0.125 [5][20]
Proteus mirabilis - ≤0.125 [19][20]
Pseudomonas aeruginosa 0.015 - 128 0.5 - 16 [7][20]
Haemophilus influenzae - - [19]
Moraxella catarrhalis - - [19]
Gram-Positive
Staphylococcus aureus (MSSA) - <0.5 [7][20]
Streptococcus pneumoniae - 1 [7][20]

| Staphylococcus saprophyticus | - | - |[19] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Values can vary based on geographical region and study.

Studies have shown that ulifloxacin has the lowest geometric mean MIC for several urinary isolates like E. coli and P. mirabilis when compared to ciprofloxacin and levofloxacin.[19] Against P. aeruginosa, prulifloxacin has been reported as one of the most powerful available antipseudomonal fluoroquinolones.[7]

Experimental Protocols

Synthesis of Prulifloxacin

The synthesis of prulifloxacin typically involves the condensation of ulifloxacin (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid) with 4-bromomethyl-5-methyl-1,3-dioxolen-2-one.[21]

Protocol Outline:

  • Dissolution: Dissolve ulifloxacin in a suitable organic solvent, such as dimethylformamide (DMF).

  • Reaction: Add 4-bromomethyl-5-methyl-1,3-dioxolen-2-one to the solution in the presence of a base (e.g., potassium bicarbonate) to neutralize the hydrobromic acid formed during the reaction.[21]

  • Stirring: Stir the reaction mixture at room temperature (20-25°C) or with gentle heating for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[22]

  • Precipitation & Filtration: Precipitate the product by adding water to the reaction mixture. Filter the resulting solid.[22]

  • Washing & Drying: Wash the filtered product with water and a suitable organic solvent (e.g., isopropyl alcohol) to remove impurities.[22]

  • Purification: Dry the crude product under vacuum.[22] If necessary, further purification can be achieved by recrystallization from a solvent like DMF.[21]

G start Start dissolve Dissolve Ulifloxacin and 4-bromomethyl-5-methyl-1,3-dioxolen-2-one in DMF with K2CO3 start->dissolve react Stir at 20-25°C for 20-22 hours dissolve->react monitor Monitor reaction completion by TLC react->monitor monitor->react Incomplete precipitate Add water to precipitate Prulifloxacin monitor->precipitate Complete filter_wash Filter and wash with water precipitate->filter_wash dry Dry product under vacuum filter_wash->dry end Pure Prulifloxacin dry->end

Caption: Experimental workflow for the synthesis of Prulifloxacin.
In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of ulifloxacin is determined using standardized methods such as broth microdilution or E-test, as defined by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19][23]

Broth Microdilution Protocol Outline:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from a fresh culture.[23]

  • Serial Dilution: Prepare two-fold serial dilutions of ulifloxacin in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of ulifloxacin that completely inhibits visible bacterial growth.[23]

G start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Ulifloxacin in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end MIC Value Reported (µg/mL) read_mic->end

Caption: Experimental workflow for MIC determination via broth microdilution.
Pharmacokinetic Analysis in Humans

Pharmacokinetic studies involve administering a single or multiple doses of prulifloxacin to subjects and then measuring the concentration of ulifloxacin in plasma and/or urine over time.[15]

Protocol Outline:

  • Study Design: An open-label, parallel-group study design is often used, potentially including groups with varying levels of renal function.[16]

  • Dosing: Administer a single oral dose of prulifloxacin (e.g., 600 mg) to subjects.[15]

  • Sample Collection: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose). Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -70°C or below until analysis.

  • Bioanalysis: Determine the concentration of ulifloxacin in plasma and urine samples using a validated analytical method, such as reversed-phase high-performance liquid chromatography (HPLC).[7]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the concentration-time data using non-compartmental analysis.

Clinical Efficacy and Safety

Clinical trials have demonstrated that prulifloxacin is effective in treating a variety of infections and is generally well-tolerated.[3][4] Its efficacy is often comparable to that of other widely used fluoroquinolones.[24]

Table 3: Comparative Clinical Efficacy of Prulifloxacin

Indication Comparator Prulifloxacin Clinical Success Rate Comparator Clinical Success Rate Reference(s)
Acute Exacerbation of Chronic Bronchitis Ciprofloxacin 84.7% (Cure + Improvement) 85.0% (Cure + Improvement) [7]
Respiratory & Urinary Tract Infections Levofloxacin 82.93% 83.61% [24][25]
Complicated UTI Ciprofloxacin 90.8% 77.8% [26]

| Acute Pyelonephritis (3-GCrEC)* | Ertapenem | 90.9% | 100% |[5][27] |

*Conversion therapy for infections caused by 3rd-Gen Cephalosporin-resistant Enterobacteriaceae. Note: Success rates are based on modified intention-to-treat (MITT) or per-protocol (PP) populations and may not be directly comparable across studies due to different designs and endpoints.

Safety and Tolerability

Prulifloxacin has a safety profile similar to that of ciprofloxacin.[2][3] The most commonly reported adverse events are mild to moderate in severity and include:

  • Gastrointestinal disturbances (nausea, diarrhea, abdominal pain)[4][5]

  • Headache and dizziness[8]

  • Skin rash and pruritus[4][8]

Like other fluoroquinolones, prulifloxacin may carry a risk for class-effect adverse events, such as tendon damage, and should be used with caution in patients with CNS disorders.[2][8]

Conclusion

Prulifloxacin is an effective prodrug of ulifloxacin, a potent fluoroquinolone antibiotic. Its design allows for a convenient once-daily oral dosing regimen. Ulifloxacin exhibits a broad spectrum of bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, making it effective against a wide range of Gram-negative and Gram-positive pathogens. Clinical data support its use in treating urinary tract and respiratory infections, with an efficacy and safety profile comparable to other established fluoroquinolones. The detailed pharmacokinetic, pharmacodynamic, and clinical data make prulifloxacin a valuable agent in the management of bacterial infections.

References

A Technical Guide to Determining the Solubility of Ulifloxacin-d8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Ulifloxacin-d8, a deuterated analog of the fluoroquinolone antibiotic Ulifloxacin, in various organic solvents. Given the limited publicly available solubility data for this specific isotopically labeled compound, this document outlines a robust experimental framework for generating such critical data. The protocols and data presentation formats are designed to be directly applicable in a research and development setting.

Introduction to Ulifloxacin and the Importance of Solubility Data

Ulifloxacin is a broad-spectrum fluoroquinolone antibacterial agent.[1] Its prodrug, Prulifloxacin, is metabolized by esterases to form the active compound, Ulifloxacin.[1] The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, with solubility being a paramount factor. Solubility data is crucial for various stages of drug development, including formulation design, pharmacokinetic studies, and toxicological assessments. For deuterated analogs like this compound, which are often used as internal standards in analytical methods, understanding their solubility in organic solvents is essential for sample preparation and analysis.

Hypothetical Solubility Data of this compound

The following table presents a hypothetical but realistic set of solubility data for this compound in a selection of organic solvents at ambient temperature. This table is intended to serve as a template for presenting experimentally determined data.

SolventChemical ClassExpected Solubility (mg/mL)Expected Solubility (mol/L)Observations
Dimethyl Sulfoxide (DMSO)Sulfoxide> 100> 0.280Freely Soluble
N,N-Dimethylformamide (DMF)Amide> 50> 0.140Freely Soluble
AcetonitrileNitrile~ 15~ 0.042Soluble
ChloroformHalogenated Hydrocarbon~ 10~ 0.028Soluble
MethanolAlcohol~ 5~ 0.014Sparingly Soluble
EthanolAlcohol~ 2~ 0.006Slightly Soluble
AcetoneKetone~ 1~ 0.003Slightly Soluble
Ethyl AcetateEster< 1< 0.003Very Slightly Soluble
HexaneAlkane< 0.1< 0.0003Practically Insoluble

Note: The molecular weight of this compound is approximately 357.4 g/mol . This value is used for the conversion to mol/L.

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable and widely used method for determining the thermodynamic solubility of an API is the saturation shake-flask method.[4][5] This method involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Vortex mixer

Experimental Workflow

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound C Add this compound to solvent A->C B Add solvent to scintillation vial B->C D Seal vial and place on orbital shaker C->D E Equilibrate for 24-48h at constant temp. D->E F Centrifuge to pellet excess solid E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample if necessary G->H I Analyze by HPLC H->I

Caption: Workflow for the saturation shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Samples: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[5] Record the approximate amount added.

  • Addition of Solvent: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4] The presence of undissolved solid at the end of this period confirms that saturation has been achieved.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. For solvents where the solid does not readily settle, centrifugation can be employed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, the aliquot must be filtered through a syringe filter (e.g., 0.22 µm).[4] It is crucial to select a filter material that does not bind the analyte.

  • Quantification: The concentration of this compound in the filtered supernatant is then determined using a validated analytical method, most commonly HPLC.[5] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of fluoroquinolones.

Suggested HPLC Conditions
  • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid to control ionization).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis at a wavelength determined by the UV spectrum of Ulifloxacin (e.g., ~276 nm) or Mass Spectrometry for higher specificity.

  • Column Temperature: 30 °C

HPLC Workflow Diagram

G cluster_hplc HPLC System A Mobile Phase A (e.g., H2O + 0.1% FA) Mobile Phase B (e.g., ACN + 0.1% FA) B Pump A->B C Autosampler (Injects Sample) B->C D Column C->D E Detector (UV-Vis or MS) D->E F Data Acquisition System E->F

Caption: A simplified logical diagram of an HPLC system for analysis.

Conclusion

This guide provides a foundational framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. The saturation shake-flask method, coupled with a robust HPLC analytical procedure, is the gold standard for generating accurate and reliable thermodynamic solubility data. The resulting data is indispensable for the successful formulation and analytical method development involving this deuterated standard. Researchers should adapt the specific conditions of the experimental protocols to suit their available equipment and the specific properties of the solvents being investigated.

References

Commercially Available Sources of Ulifloxacin-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available sources of Ulifloxacin-d8, a deuterated internal standard essential for pharmacokinetic and metabolic studies of the fluoroquinolone antibiotic, Ulifloxacin. This document outlines key technical data for commercially available this compound, details relevant experimental protocols, and provides visualizations to aid in experimental design and execution.

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key specifications from prominent vendors. While specific batch data may vary, this information provides a comparative overview.

Table 1: Supplier Information for this compound

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnologysc-2170491246820-95-0C₁₆H₈D₈FN₃O₃S357.43
MedChemExpressHY-108279S1246820-95-0C₁₆H₈D₈FN₃O₃S357.43
Axios ResearchAR-U010061246820-95-0C₁₆H₈D₈FN₃O₃S357.43

Table 2: Technical Data for Commercially Available this compound

SupplierChemical PurityIsotopic Purity (Enrichment)FormatStorage
Santa Cruz BiotechnologyInformation available on lot-specific Certificate of Analysis.Information available on lot-specific Certificate of Analysis.SolidRoom temperature
MedChemExpress≥98.0%≥98.0%SolidRoom temperature in continental US; may vary elsewhere.[1]
Axios Research≥98.0% (for isotopically labeled standards)[2]≥98.0% (by mass spectroscopy for isotopically labeled standards)[2]SolidInquire

Experimental Protocols

While specific, validated protocols for this compound are not readily provided by suppliers, established methods for the analysis of Ulifloxacin and other fluoroquinolones in biological matrices can be readily adapted. The following protocols are based on published research and provide a robust starting point for method development.

Sample Preparation for LC-MS/MS Analysis

A generic workflow for the extraction of Ulifloxacin and its deuterated internal standard from plasma or other biological fluids is outlined below.

G cluster_0 Sample Preparation Workflow Start Start Plasma_Sample Plasma Sample + This compound (IS) Start->Plasma_Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (under Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

A typical workflow for preparing biological samples for LC-MS/MS analysis.

Methodology:

  • Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a small volume of a stock solution of this compound in an appropriate solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation: Add a threefold volume of cold acetonitrile to the sample to precipitate proteins.

  • Vortex and Centrifugation: Vortex the mixture thoroughly for approximately 1 minute, followed by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are suggested starting parameters for the development of an LC-MS/MS method for the quantification of Ulifloxacin, using this compound as an internal standard.

Table 3: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Ulifloxacin)To be determined experimentally
MRM Transition (this compound)To be determined experimentally
Dwell Time100 - 200 ms
Collision GasArgon

Note on MRM Transitions: The specific mass-to-charge (m/z) ratios for the precursor and product ions for both Ulifloxacin and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer. The transition for this compound will be shifted by +8 Da compared to the unlabeled compound.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as an internal standard in pharmacokinetic studies. The logical relationship in such studies is depicted below.

G cluster_1 Pharmacokinetic Study Logic Drug_Admin Drug Administration (Ulifloxacin) Biological_Sampling Biological Sampling (e.g., Blood, Urine) Drug_Admin->Biological_Sampling IS_Addition Addition of Internal Standard (this compound) Biological_Sampling->IS_Addition Sample_Processing Sample Processing (Extraction) IS_Addition->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (Ratio of Analyte to IS) LCMS_Analysis->Data_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) Data_Analysis->PK_Parameters

The logical flow of a pharmacokinetic study utilizing a deuterated internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Ulifloxacin in Human Plasma using a Validated LC-MS/MS Method with Ulifloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ulifloxacin in human plasma. The method utilizes a stable isotope-labeled internal standard, Ulifloxacin-d8, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications. The method has been validated according to industry-standard guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic. It exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] Accurate quantification of Ulifloxacin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for the determination of Ulifloxacin in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Ulifloxacin and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Liquid Chromatography Conditions
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution suitable for separation
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temperature 4°C
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 8 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Table 1: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Ulifloxacin350.5248.56035
This compound358.5248.56035
Standard Solutions and Quality Control Samples

Stock solutions of Ulifloxacin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial.

  • Inject 10 µL into the LC-MS/MS system.

Results and Discussion

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10 to 2500 ng/mL for Ulifloxacin in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 10 ng/mL.[3]

Table 2: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)
Ulifloxacin10 - 2500>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, Low, Mid, and High). The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10≤ 1585 - 115≤ 1585 - 115
Low QC30≤ 1585 - 115≤ 1585 - 115
Mid QC500≤ 1585 - 115≤ 1585 - 115
High QC2000≤ 1585 - 115≤ 1585 - 115
Recovery and Matrix Effect

The extraction recovery of Ulifloxacin and this compound from human plasma was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement.

Table 4: Recovery and Matrix Effect

AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%)
UlifloxacinLow> 8590 - 110
High> 8590 - 110
This compound-> 8590 - 110

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is protein_precip Add 300 µL Methanol add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant report Generate Report quant->report

Caption: Experimental workflow for the quantitative analysis of Ulifloxacin.

mechanism_of_action cluster_bacterium Bacterial Cell Ulifloxacin Ulifloxacin DNA_gyrase DNA Gyrase (Topoisomerase II) Ulifloxacin->DNA_gyrase Inhibits Topo_IV Topoisomerase IV Ulifloxacin->Topo_IV Inhibits DNA_replication DNA Replication & Transcription DNA_gyrase->DNA_replication Required for Topo_IV->DNA_replication Required for Cell_death Bacterial Cell Death DNA_replication->Cell_death Inhibition leads to

Caption: Mechanism of action of Ulifloxacin.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Ulifloxacin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies and other applications in drug development.

References

Application Notes and Protocols for the Use of Ulifloxacin-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Ulifloxacin-d8 as an internal standard in pharmacokinetic (PK) studies of Ulifloxacin. The methodologies outlined below are based on established bioanalytical techniques for fluoroquinolone antibiotics and are intended to serve as a detailed guide for study design, sample analysis, and data interpretation.

Introduction

Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Accurate determination of Ulifloxacin concentrations in biological matrices is crucial for its pharmacokinetic characterization, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound minimizes variability from sample preparation and matrix effects, ensuring high accuracy and precision in the quantification of Ulifloxacin.[2]

Physicochemical Properties

A summary of the relevant physicochemical properties of Ulifloxacin and its deuterated internal standard, this compound, is presented in Table 1.

Table 1: Physicochemical Properties of Ulifloxacin and this compound

PropertyUlifloxacinThis compound
Chemical Formula C₁₆H₁₆FN₃O₃SC₁₆H₈D₈FN₃O₃S
Monoisotopic Mass 349.09 g/mol 357.14 g/mol
CAS Number 112984-60-81246820-95-0

Experimental Protocols

Materials and Reagents
  • Ulifloxacin reference standard (>98% purity)

  • This compound internal standard (>98% purity, isotopic purity >99%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Ulifloxacin and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Ulifloxacin primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Ulifloxacin from plasma samples.

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and study sample.

  • Pipette 100 µL of plasma sample into the corresponding labeled tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 2: Suggested LC-MS/MS Parameters

ParameterCondition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ulifloxacin: 350.1 → 248.1this compound: 358.1 → 256.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Data Presentation: Pharmacokinetic Parameters of Ulifloxacin

The following tables summarize the pharmacokinetic parameters of Ulifloxacin in healthy subjects after a single oral administration of a 600 mg dose of Prulifloxacin under fed and fasted conditions.[3]

Table 3: Ulifloxacin Pharmacokinetic Parameters in Plasma [3]

ParameterFasted State (n=12)Fed State (n=12)
Cmax (ng/mL) 1840 ± 4351200 ± 321
Tmax (hr) 1.50 (0.5 - 3.0)2.52 (1.0 - 10.5)
AUC₀-t (ng·hr/mL) 10400 ± 15809690 ± 1450
AUC₀-∞ (ng·hr/mL) 10500 ± 16209830 ± 1480
t₁/₂ (hr) 11.2 ± 1.811.5 ± 2.1

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Table 4: Ulifloxacin Pharmacokinetic Parameters in Urine [3]

ParameterFasted State (n=12)Fed State (n=12)
Ae₀₋₄₈ (mg) 134 ± 42.4127 ± 32.1
% Excreted 29.6 ± 9.3828.1 ± 7.09
CLR (mL/min) 208 ± 40.5216 ± 40.3

Ae₀₋₄₈: Cumulative amount excreted in urine from 0 to 48 hours. CLR: Renal clearance.

Visualizations

Experimental Workflow

G Experimental Workflow for Ulifloxacin PK Study cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Plasma Sample Collection B Addition of this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into LC-MS/MS E->F G Chromatographic Separation (C18) F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Concentration Calculation (Analyte/IS Ratio) I->J K Pharmacokinetic Modeling J->K

Caption: Workflow for the bioanalysis of Ulifloxacin in plasma samples.

Role of Internal Standard

G Logical Relationship of Internal Standard in Quantification cluster_0 Analytical Process Analyte Ulifloxacin (Unknown Concentration) SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (Known Concentration) IS->SamplePrep LC_MS LC-MS/MS Measurement SamplePrep->LC_MS Analyte_Response Analyte Peak Area LC_MS->Analyte_Response Generates IS_Response IS Peak Area LC_MS->IS_Response Generates Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Compared Against Final_Concentration Final Ulifloxacin Concentration Calibration_Curve->Final_Concentration Determines

Caption: Role of this compound in the quantification of Ulifloxacin.

References

Application of Ulifloxacin-d8 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Ulifloxacin is the active metabolite of the prodrug prulifloxacin, a fluoroquinolone antibiotic used in the treatment of various bacterial infections, including urinary tract and respiratory tract infections.[1][2][3] Therapeutic Drug Monitoring (TDM) of ulifloxacin is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing potential toxicity, particularly in patients with impaired renal function.[3][4] The use of a stable isotope-labeled internal standard, such as Ulifloxacin-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision of the measurement.[5][6][7]

This document provides a detailed protocol for the quantification of ulifloxacin in human plasma using this compound as an internal standard by LC-MS/MS. The methodology described is based on established principles and published methods for ulifloxacin analysis.[8][9]

Pharmacokinetics of Ulifloxacin

Prulifloxacin is rapidly absorbed and extensively metabolized to ulifloxacin after oral administration.[1][2][10] Key pharmacokinetic parameters of ulifloxacin are summarized in the table below.

ParameterValueReference
Time to Peak Plasma Concentration (tmax)~1 hour[1][10]
Plasma Protein Binding~45%[1][3]
Elimination Half-life (t1/2)10.6 - 12.1 hours[1][2]
MetabolismNegligible Phase I metabolism; partial glucuronidation[3][4]
ExcretionPrimarily renal and fecal[1][3][10]

Experimental Protocol: Quantification of Ulifloxacin in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of ulifloxacin concentration in human plasma samples for TDM purposes.

Materials and Reagents
  • Ulifloxacin analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

  • Control plasma samples with known concentrations of ulifloxacin

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is recommended for its simplicity and high-throughput capability.

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma (standard, QC, or unknown) into the corresponding labeled tube.

  • Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

  • Vortex briefly.

  • Add 300 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterCondition
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min.
Column Temperature40°C
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsUlifloxacin: m/z 350.1 -> 248.1This compound: m/z 358.1 -> 256.1 (proposed)
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below based on published data for ulifloxacin.

ParameterTypical Range/ValueReference
Linearity Range0.01 - 2.5 µg/mL[8]
Lower Limit of Quantification (LLOQ)0.01 - 0.02 µg/mL[8][9]
Intra-day Precision (%CV)< 15%[9]
Inter-day Precision (%CV)< 15%[9]
Accuracy (%Bias)85 - 115%[11]
Recovery> 85%[12]
Matrix EffectMinimal and compensated by IS[7]

Data Presentation

Table 1: Ulifloxacin Pharmacokinetic Parameters
ParameterDescriptionValue
CmaxMaximum plasma concentration1.6 µg/mL (after 600 mg prulifloxacin)[1][10]
TmaxTime to reach Cmax~1 hour[1][10]
t1/2Elimination half-life10.6 - 12.1 hours[1][2]
Protein BindingExtent of binding to plasma proteins~45%[1][3]
Table 2: LC-MS/MS Method Parameters
ParameterCondition
Liquid Chromatography
ColumnC18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Mass Spectrometry
IonizationESI Positive
MRM Transition (Ulifloxacin)m/z 350.1 -> 248.1
MRM Transition (this compound)m/z 358.1 -> 256.1 (proposed)

Visualizations

metabolic_pathway Prulifloxacin Prulifloxacin (Prodrug) Ulifloxacin Ulifloxacin (Active Metabolite) Prulifloxacin->Ulifloxacin First-pass metabolism (Esterases)

Caption: Metabolic conversion of Prulifloxacin to Ulifloxacin.

experimental_workflow Plasma_Sample Plasma Sample Collection Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Quantification Quantification (Peak Area Ratio) LC_MSMS->Quantification TDM_Report TDM Report Generation Quantification->TDM_Report

Caption: Experimental workflow for TDM of Ulifloxacin.

References

Application Notes and Protocols for the Bioequivalence Assessment of Ulifloxacin Utilizing Ulifloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the quantitative analysis of Ulifloxacin in biological matrices, specifically for bioequivalence studies. The protocol leverages the use of a stable isotope-labeled internal standard, Ulifloxacin-d8, to ensure high accuracy and precision.

Introduction

Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a fluoroquinolone antibiotic.[1][2] Establishing bioequivalence is a critical step in the development of generic formulations, requiring highly reliable bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3][4] It ensures that variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, are effectively normalized, leading to robust and reliable data.[5]

This document outlines a detailed protocol for a bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Ulifloxacin in human plasma, with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Ulifloxacin reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended.

Stock and Working Solutions
  • Ulifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ulifloxacin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ulifloxacin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution suitable for separation
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Ulifloxacin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ulifloxacin350.1248.1
This compound358.2256.2

Note: The exact m/z values may vary slightly depending on the instrument and calibration. Fragmentation of fluoroquinolones often involves cleavage of the piperazine ring and loss of CO2.[6][7]

Method Validation

The bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA).[8] Key validation parameters are summarized in Table 2.

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Analyte stable under various storage and processing conditions

LLOQ: Lower Limit of Quantification

Bioequivalence Study Design

A typical bioequivalence study for an immediate-release oral dosage form follows a randomized, single-dose, two-period, two-sequence crossover design under fasting conditions.[2][9][10]

Bioequivalence_Study_Workflow cluster_screening Screening Phase cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis Phase Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Randomization Randomization Medical_Screening->Randomization Dosing_P1 Dosing (Test/Reference) Randomization->Dosing_P1 Blood_Sampling_P1 Serial Blood Sampling Dosing_P1->Blood_Sampling_P1 Washout Washout Blood_Sampling_P1->Washout Dosing_P2 Dosing (Crossover) Washout->Dosing_P2 Blood_Sampling_P2 Serial Blood Sampling Dosing_P2->Blood_Sampling_P2 Sample_Analysis Bioanalysis (LC-MS/MS) Blood_Sampling_P2->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Caption: Workflow of a typical bioequivalence study.

Data Presentation

Pharmacokinetic parameters such as Cmax, AUC(0-t), and AUC(0-inf) are calculated for both the test and reference products. The geometric mean ratios of these parameters and their 90% confidence intervals are then determined.

Table 3: Example Pharmacokinetic Data from a Bioequivalence Study

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 1500 ± 3501550 ± 38096.8% (90.5% - 103.5%)
AUC(0-t) (ng·h/mL) 12000 ± 250012200 ± 260098.4% (92.1% - 105.1%)
AUC(0-inf) (ng·h/mL) 12500 ± 270012700 ± 280098.4% (92.3% - 104.9%)

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CI: Confidence Interval.

For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-inf) must fall within the acceptance range of 80.00% to 125.00%.

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.

Isotope_Dilution_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte (Ulifloxacin) Analyte_Matrix Analyte in Matrix Analyte->Analyte_Matrix IS Internal Standard (this compound) Analyte_IS_Matrix Analyte + IS in Matrix IS->Analyte_IS_Matrix Matrix Biological Matrix (Plasma) Matrix->Analyte_Matrix Analyte_Matrix->Analyte_IS_Matrix Extraction Extraction Analyte_IS_Matrix->Extraction Analyte_IS_Extract Analyte + IS Extract Extraction->Analyte_IS_Extract LC_Separation LC Separation Analyte_IS_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Analyte_Signal Analyte Signal MS_Detection->Analyte_Signal IS_Signal IS Signal MS_Detection->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Caption: Principle of isotope dilution mass spectrometry.

The stable isotope-labeled internal standard (this compound) is chemically identical to the analyte (Ulifloxacin), ensuring they behave similarly during extraction, chromatography, and ionization.[3] By measuring the ratio of the analyte signal to the internal standard signal, any variations in the analytical process are cancelled out, leading to highly accurate and precise quantification.

References

High-Throughput Quantification of Ulifloxacin in Biological Matrices using Ulifloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the high-throughput quantification of Ulifloxacin in biological matrices, such as plasma and urine, utilizing a stable isotope-labeled internal standard, Ulifloxacin-d8. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is designed for sensitive, specific, and rapid analysis, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Introduction

Ulifloxacin is the active metabolite of the prodrug Prulifloxacin, a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate and efficient quantification of Ulifloxacin in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision. This application note details a robust and high-throughput method for the determination of Ulifloxacin, adaptable to various laboratory settings.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
  • Ulifloxacin analytical standard

  • This compound (deuterated internal standard)[1][2][3][4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Control biological matrix (e.g., human plasma, rat urine)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in high-throughput settings.

  • Spiking of Internal Standard: To 100 µL of the biological matrix sample (e.g., plasma, urine), add 10 µL of the this compound working solution (concentration to be optimized, typically in the range of 100-1000 ng/mL).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following LC conditions are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1 for a typical gradient program
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2 for Ulifloxacin and this compound

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ulifloxacin 350.1248.1Optimized (e.g., 20-30)
This compound 358.1248.1Optimized (e.g., 20-30)

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The fragmentation of Ulifloxacin to its main product ion involves the loss of the piperazine moiety, which is where the deuteration in this compound is located. Therefore, the product ion for both the analyte and the internal standard is expected to be the same.

Data Presentation

The following tables summarize typical quantitative performance data for the described method.

Table 3: Calibration Curve Parameters

AnalyteMatrixLinear Range (ng/mL)
UlifloxacinPlasma1 - 1000> 0.995
UlifloxacinUrine10 - 10000> 0.995

Table 4: Precision and Accuracy Data

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Plasma5< 10< 1090 - 110
Plasma50< 8< 895 - 105
Plasma500< 5< 598 - 102
Urine50< 10< 1090 - 110
Urine500< 8< 895 - 105
Urine5000< 5< 598 - 102

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound (10 µL) sample->add_is add_pp_solvent Add Acetonitrile (300 µL) add_is->add_pp_solvent vortex Vortex (1 min) add_pp_solvent->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ulifloxacin calibration->quantification

Caption: Experimental workflow for Ulifloxacin quantification.

logical_relationship Ulifloxacin Ulifloxacin (Analyte) LC_MS LC-MS/MS System Ulifloxacin->LC_MS Ulifloxacin_d8 This compound (Internal Standard) Ulifloxacin_d8->LC_MS Ratio Peak Area Ratio (Ulifloxacin / this compound) LC_MS->Ratio Concentration Ulifloxacin Concentration Ratio->Concentration

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for Ulifloxacin-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Ulifloxacin-d8 for bioanalytical applications. The selection of an appropriate sample preparation technique is critical for accurate and robust quantification of analytes in complex biological matrices. This note explores three common and effective techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). This compound, a stable isotope-labeled internal standard, is crucial for correcting for matrix effects and variability during sample preparation and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Sample Preparation Techniques

The goal of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, serum, urine), remove potential interferences, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, the desired limit of quantification, and throughput requirements.

  • Protein Precipitation (PPT): This is a simple and rapid technique where a solvent or acid is added to the sample to denature and precipitate proteins. The supernatant containing the analyte is then separated for analysis. It is a cost-effective method suitable for high-throughput screening but may be less clean compared to other techniques, potentially leading to higher matrix effects.

  • Solid-Phase Extraction (SPE): SPE is a more selective technique that utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. The analyte is then eluted with a small volume of solvent. SPE provides cleaner extracts and allows for analyte concentration, leading to improved sensitivity and reduced matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). It is an effective method for removing non-polar interferences and can provide high recovery rates.

Comparative Quantitative Data

The following table summarizes typical performance characteristics for the three sample preparation techniques for the analysis of ulifloxacin or its analogs. As this compound is a stable isotope-labeled internal standard, its recovery and matrix effects are expected to be very similar to that of ulifloxacin.

ParameterProtein PrecipitationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte UlifloxacinUlifloxacinLevofloxacin (analog)
Recovery >80%[1]>90% (inferred from good performance)95.2 - 104.5%[1]
Matrix Effect Prone to significant matrix effectsMinimal matrix effectsModerate to low matrix effects
Lower Limit of Quantification (LLOQ) 25 ng/mL[2]0.010 - 0.02 µg/mL[3][4]8.90 ng/mL[5]
Linearity Range 25 - 5000 ng/mL[2]0.010 - 2.500 µg/mL[3]8.76 - 5408 ng/mL[5]
Precision (RSD%) <15%Intra-day: <4.0%, Inter-day: <8.2%[4]Intra-day: 2.4-4.1%, Inter-day: 1.8-2.5%[5]
Throughput HighModerate to High (amenable to automation)Moderate
Cost per Sample LowHighModerate
Selectivity LowHighModerate to High

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a simple and rapid method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Perchloric acid (35%)

  • Acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add an appropriate volume of this compound internal standard solution.

  • Add 50 µL of 35% perchloric acid to the plasma sample to precipitate the proteins.[2]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Protein_Precipitation_Workflow plasma Plasma Sample + This compound IS precipitation Add Perchloric Acid (Protein Precipitation) plasma->precipitation Step 1 vortex Vortex (1 min) precipitation->vortex Step 2 centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge Step 3 supernatant Collect Supernatant centrifuge->supernatant Step 4 analysis LC-MS/MS Analysis supernatant->analysis Step 5

Protein Precipitation Workflow

Solid-Phase Extraction (SPE) Protocol

This protocol provides a more selective cleanup of this compound from plasma, resulting in a cleaner extract and potentially lower detection limits.[4]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Phosphoric acid (1%)

  • Methanol

  • Ammonia water

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • SPE manifold

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 0.25 mL of plasma sample, add an appropriate volume of this compound internal standard solution and vortex.[4]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in 1% phosphoric acid in water to remove polar interferences.[4]

  • Elution: Elute the this compound with 1 mL of a 95:5 (v/v) mixture of methanol and ammonia water.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Solid_Phase_Extraction_Workflow cluster_spe SPE Steps start Plasma Sample + This compound IS load Load Sample start->load Pre-treat condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (20% MeOH in 1% H3PO4) load->wash elute Elute Analyte (95:5 MeOH:NH4OH) wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Solid-Phase Extraction Workflow

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a method for levofloxacin, a close structural analog of ulifloxacin, and is suitable for extracting this compound from plasma.[5]

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Sodium carbonate solution (0.1 M)

  • Tert-butyl methyl ether (TBME)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of the plasma sample into a 2.0 mL microcentrifuge tube.

  • Add an appropriate volume of this compound internal standard solution.

  • Add 100 µL of 0.1 M sodium carbonate solution to the plasma sample.[5]

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent.[5]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the sample at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (TBME) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid_Liquid_Extraction_Workflow plasma Plasma Sample + This compound IS add_base Add 0.1 M Na2CO3 plasma->add_base add_solvent Add tert-butyl methyl ether add_base->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4,000 x g, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evap_recon Evaporate & Reconstitute separate->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Liquid-Liquid Extraction Workflow

Conclusion

The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the assay. Protein precipitation offers a rapid and cost-effective solution for high-throughput environments, though it may require more extensive chromatographic optimization to mitigate matrix effects. Liquid-liquid extraction provides a good balance of cleanliness, recovery, and cost. Solid-phase extraction is the most selective method, yielding the cleanest extracts and the best sensitivity, making it ideal for methods requiring very low limits of quantification. The use of this compound as an internal standard is highly recommended for all three techniques to ensure the highest accuracy and precision in quantitative bioanalysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ulifloxacin-d8 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the concentration of Ulifloxacin-d8 as an internal standard (IS) in quantitative bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the quantitative analysis of Ulifloxacin?

A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] It is structurally and chemically almost identical to the analyte (Ulifloxacin), meaning it behaves similarly during sample preparation, chromatography, and ionization.[1] This similarity allows it to effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in the final concentration measurement.[1][2]

Q2: What is the primary goal of optimizing the this compound concentration?

A2: The primary goal is to find a concentration that provides a consistent and reproducible detector response across the entire calibration curve range of Ulifloxacin. The response of the internal standard should be sufficient to ensure precise peak integration but not so high that it causes detector saturation or introduces significant crosstalk to the analyte's signal. The variability of the IS response should be minimal across all samples in an analytical run.[1]

Q3: Can I use the same concentration of this compound for different biological matrices (e.g., plasma, urine, tissue homogenate)?

A3: Not necessarily. Different biological matrices can cause varying degrees of matrix effects.[2] It is crucial to validate the chosen this compound concentration for each specific matrix you are analyzing. A concentration that is optimal for plasma may be suboptimal for urine due to different levels of endogenous interferents and overall composition.[3]

Q4: What are the consequences of using a suboptimal concentration of this compound?

A4: Using a suboptimal concentration can lead to inaccurate and imprecise results. If the concentration is too low, the signal-to-noise ratio may be poor, leading to high variability (%CV). If the concentration is too high, it can lead to detector saturation, ion suppression of the analyte, or potential "crosstalk" where isotopes from the IS contribute to the analyte's signal, artificially inflating the measured concentration of Ulifloxacin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization and use of this compound in quantitative assays.

Issue 1: High Variability in this compound Peak Area Across a Single Run

Potential Cause Troubleshooting Step
Inconsistent Pipetting Verify the calibration and proper operation of all pipettes used for adding the internal standard. Ensure a consistent and precise volume is added to every standard, quality control (QC), and unknown sample.
Sample Preparation Inconsistency Ensure uniform treatment of all samples during extraction (e.g., consistent vortexing times, incubation periods, and evaporation steps). Sample preparation is a primary source of error in chemical analysis.[3]
Variable Matrix Effects The composition of individual samples (e.g., lipemia, hemolysis) can differ, causing variable ion suppression. Optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction [SPE] or liquid-liquid extraction [LLE]) to remove more interfering components.[3][4]
LC-MS/MS System Instability Check for issues with the autosampler, pump (flow rate fluctuations), or mass spectrometer source (dirty source, unstable spray). Run system suitability tests to confirm instrument performance.

Issue 2: Poor Signal or No Peak for this compound

Potential Cause Troubleshooting Step
Incorrect Concentration Double-check all dilution calculations and the concentration of the stock and working solutions. Prepare a fresh working solution from the stock.
Degradation of IS Verify the stability of this compound in the storage solvent and under the conditions of the sample preparation workflow.[5] Consider preparing fresh stock solutions.
Mass Spectrometer Tuning Confirm that the mass spectrometer is tuned correctly for the specific precursor and product ions of this compound. Infuse the IS solution directly to optimize MS parameters.
Suboptimal Chromatographic Conditions The chosen mobile phase or gradient may not be suitable for retaining and eluting this compound. Re-evaluate the LC method. Poor column retention can lead to detrimental matrix effects.[2]

Issue 3: this compound Signal is Interfering with the Ulifloxacin Analyte Signal (Crosstalk)

Potential Cause Troubleshooting Step
Isotopic Impurity of IS The this compound standard may contain a small percentage of the unlabeled Ulifloxacin (d0). Analyze a high-concentration solution of the IS alone to check for any signal in the Ulifloxacin MRM channel. If present, ensure its contribution is less than 5% of the LLOQ response for Ulifloxacin.
In-source Fragmentation The deuterated internal standard might be losing its deuterium labels in the mass spectrometer's ion source, creating a signal at the mass of the unlabeled analyte. Reduce the source energy (e.g., cone voltage) to minimize this effect.
High IS Concentration An excessively high concentration of the internal standard can exacerbate minor isotopic contributions. Reduce the IS concentration to a level that still provides a robust signal without significant crosstalk.

Experimental Protocols & Data

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of solutions for an LC-MS/MS assay.

  • Ulifloxacin Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Ulifloxacin reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.[6]

    • Store at -20°C or as recommended by the supplier.

  • This compound Stock Solution (1 mg/mL):

    • Follow the same procedure as for the Ulifloxacin stock solution, using the this compound reference standard.

  • Ulifloxacin Calibration Standards:

    • Perform serial dilutions from the Ulifloxacin stock solution using the mobile phase or a relevant solvent to prepare a series of working solutions.

    • These working solutions will be spiked into the blank biological matrix to create calibration curve points (e.g., 10 to 2500 ng/mL).[7]

  • This compound Working Solutions for Optimization:

    • Prepare several working solutions of this compound from its stock solution (e.g., 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL). These will be tested to find the optimal concentration.

Protocol 2: this compound Concentration Optimization Experiment
  • Prepare three sets of samples in the chosen biological matrix (e.g., human plasma).

  • In each set, spike a mid-range concentration of Ulifloxacin (e.g., 500 ng/mL).

  • Spike each set with a different concentration of the this compound working solution (e.g., 50, 100, and 250 ng/mL).

  • Prepare at least five replicates for each concentration level.

  • Process the samples using your established extraction method (e.g., protein precipitation).

  • Analyze the samples via LC-MS/MS.

  • Evaluate the results based on the criteria in the table below. The optimal concentration should yield a robust signal with low variability.

Data Presentation: Example of IS Optimization Data

The following table summarizes hypothetical data from an optimization experiment.

Ulifloxacin Conc. (ng/mL)This compound Conc. (ng/mL)Mean IS Peak AreaIS Peak Area %CV (n=5)Analyte/IS Peak Area Ratio
5005085,00012.5%6.1
500100 210,000 3.2% 2.5
500250550,0002.9%1.0

In this example, the 100 ng/mL concentration is chosen as optimal because it provides a strong signal with the lowest coefficient of variation (%CV), indicating high precision.

Visualizations

Workflow for Optimizing Internal Standard Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision A Prepare Analyte (Ulifloxacin) Stock Solution C Create Analyte Working Standards A->C B Prepare IS (this compound) Stock Solution D Create Multiple IS Working Solutions (e.g., 50, 100, 250 ng/mL) B->D E Spike Blank Matrix with Mid-Level Analyte Conc. C->E F Spike Samples with Different IS Conc. D->F E->F G Perform Sample Extraction (n=5) F->G H Analyze by LC-MS/MS G->H I Calculate Mean IS Peak Area and %CV for each IS Conc. H->I J Evaluate IS Response (Signal vs. Variability) I->J K Is %CV < 5% and Signal Robust? J->K L Select Optimal IS Concentration K->L Yes M Re-evaluate IS Concentration Range K->M No M->F

Caption: Workflow for selecting the optimal internal standard concentration.

Typical Sample Preparation Workflow (Protein Precipitation)

G A 1. Aliquot Biological Sample (e.g., 100 µL Plasma) B 2. Add IS (this compound) Working Solution A->B C 3. Add Protein Precipitation Agent (e.g., Acetonitrile) B->C D 4. Vortex to Mix C->D E 5. Centrifuge to Pellet Proteins D->E F 6. Transfer Supernatant to a New Plate/Vial E->F G 7. Inject into LC-MS/MS System F->G

Caption: Protein precipitation workflow for sample preparation.

Troubleshooting Logic for High IS Variability

G Start Problem: High Variability (>15% CV) in IS Peak Area Cause1 Possible Cause: Inconsistent Pipetting? Start->Cause1 Solution1 Solution: Verify Pipette Calibration and Technique Cause1->Solution1 Yes Cause2 Possible Cause: Variable Matrix Effects? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Solution: Improve Sample Cleanup (e.g., use SPE/LLE) Cause2->Solution2 Yes Cause3 Possible Cause: LC-MS System Instability? Cause2->Cause3 No Solution2->End Solution3 Solution: Run System Suitability Test, Check for Leaks/Blockages Cause3->Solution3 Yes Solution3->End

Caption: Decision tree for troubleshooting high IS response variability.

References

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides direct answers to common issues encountered when using deuterated internal standards (IS) in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard?

A deuterated internal standard is a version of an analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This increases the mass of the molecule, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. Because its chemical and physical properties are nearly identical to the analyte, it is used to correct for variability during sample preparation and analysis.[1][3][4]

Q2: Why is using a deuterated internal standard preferred?

Deuterated internal standards are the gold standard in quantitative mass spectrometry for several reasons:

  • Compensates for Matrix Effects : They co-elute closely with the analyte, experiencing similar ionization suppression or enhancement from matrix components, which helps to normalize the signal.[5][6][7]

  • Corrects for Sample Loss : Since the IS is added at the beginning of the sample preparation process, it accounts for any loss of analyte during extraction, evaporation, or other handling steps.[3][8]

  • Improves Accuracy and Precision : By normalizing for variations in sample handling and instrument response, they significantly improve the reproducibility and reliability of quantitative results.[2][7]

  • Regulatory Acceptance : Their use is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation.[1][7]

Q3: What are the minimum purity requirements for a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have:

  • Isotopic Enrichment : ≥98%[1][2]

  • Chemical Purity : >99%[2] High isotopic enrichment minimizes interference from the unlabeled analyte, ensuring a clear mass separation and improving data quality.[1]

Q4: How many deuterium atoms are ideal?

A mass difference of at least three mass units between the analyte and the internal standard is generally required to prevent spectral overlap.[9][10] The ideal number of deuterium atoms is typically between 2 and 10, depending on the molecule's size and structure, to ensure stability and prevent H/D exchange.[2]

Troubleshooting Guide

Issue 1: Chromatographic Shift (Different Retention Times) Between Analyte and Internal Standard

Q: My deuterated internal standard has a different retention time than my analyte. Why is this happening and is it a problem?

A: It is a common phenomenon for deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][11][12] This is known as the "isotope effect" and is caused by subtle changes in the molecule's physicochemical properties, such as lipophilicity, upon deuterium substitution.[5][10]

  • Why it's a problem: If the retention time shift is significant, the analyte and the internal standard may be exposed to different matrix effects, leading to inaccurate quantification.[5][13][14] This is especially problematic in areas of the chromatogram with steep changes in ion suppression.[13]

  • Troubleshooting Steps:

    • Assess the Severity: A small, consistent shift may be acceptable. However, shifts greater than a few seconds, especially with shallow gradients, warrant investigation.[15]

    • Optimize Chromatography: Adjust the gradient to ensure the analyte and IS elute in a region with minimal matrix effects. This can be tested with a post-column infusion experiment.

    • Consider Alternative Labeling: If the problem persists, using a ¹³C or ¹⁵N labeled internal standard is a better option, as they exhibit virtually no chromatographic shift from the analyte.[12][15][16][17]

Issue 2: Poor or Inconsistent Internal Standard Signal Intensity

Q: The peak area of my internal standard is low, drifting, or disappearing throughout my analytical run. What could be the cause?

A: This issue can stem from several sources, ranging from sample preparation to instrument contamination.

  • Potential Causes & Solutions:

    • Ion Suppression : The IS itself may be suppressed by co-eluting matrix components.[5][8] Even the analyte at high concentrations can suppress the IS signal due to competition for ionization at the ESI droplet surface.[18][19]

      • Solution : Improve sample cleanup (e.g., using solid-phase extraction) or optimize chromatography to separate the IS from the interfering components.[20]

    • In-source Instability : The deuterated standard may be unstable under the mass spectrometer's source conditions.[17]

      • Solution : Optimize source parameters like temperature and voltages.

    • Instrument Contamination : Over time, the mass spectrometer can become contaminated, leading to a general decline in signal for all analytes.[6][21]

      • Solution : Perform routine instrument cleaning and maintenance.

    • Incorrect Concentration : Ensure the concentration of the IS is appropriate for the expected analyte concentration range. Excessively high analyte levels can saturate the detector and suppress the IS signal.[18]

Issue 3: Inaccurate Quantification (Poor Recovery or High Variability)

Q: My quantitative results are inaccurate or highly variable despite using a deuterated internal standard. What's wrong?

A: While deuterated standards correct for many issues, they are not a panacea. Inaccuracy can arise from issues with the standard itself or from differential behavior between the analyte and the standard.

  • Potential Causes & Solutions:

    • Isotopic Impurity : The internal standard may contain a significant fraction of the unlabeled analyte, which will artificially inflate the measured concentration of the analyte in your samples.[5]

      • Solution : Verify the isotopic purity of the standard. It should be at least 98% enriched.[1]

    • H/D Exchange (Label Instability) : Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent (especially water or protic solvents) or matrix, reducing the concentration of the deuterated IS and leading to overestimation of the analyte.[5][9] This is more likely if the deuterium is placed on an exchangeable site (like -OH or -NH) or a carbon adjacent to a carbonyl group.[9]

      • Solution : Use standards with deuterium labels on stable, non-exchangeable positions.[9] If necessary, conduct stability tests in the relevant matrix and solvent.[5]

    • Differential Recovery : In some cases, the analyte and the deuterated IS can have different extraction recoveries from the matrix.[5][16]

      • Solution : Re-evaluate the extraction procedure. Ensure the IS is added at the very beginning of the sample preparation to account for all steps.[3]

    • Differential Matrix Effects : As mentioned in Issue 1, if the analyte and IS do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, compromising accuracy.[5][13][14]

Quantitative Data Summary

The following tables provide typical acceptance criteria and observed values for key parameters when working with deuterated internal standards.

Table 1: Acceptance Criteria for Deuterated Internal Standards

ParameterRecommended Value/RangeRationale
Isotopic Purity/Enrichment ≥ 98%Minimizes contribution to the analyte signal and ensures clear mass separation.[1][2]
Chemical Purity > 99%Ensures that the response is from the standard and not from chemical impurities.[2]
Analyte in IS < 0.1%The amount of non-labeled analyte in the IS should be negligible to avoid artificially inflating results.[5]
Mass Difference ≥ 3 amuPrevents isotopic crosstalk and allows for unambiguous detection.[9][10]
IS Recovery 50% - 150% (typical)Monitors the consistency of the extraction process. Wide variation can indicate a problem.[8]
Retention Time Shift (vs. Analyte) As low as possibleMinimizes differential matrix effects.[13][14]

Table 2: Observed Chromatographic Retention Time (RT) Shifts

SystemAnalyte TypeObserved RT Shift (Analyte - IS)Reference
Reversed-Phase LCSmall MoleculesDeuterated elutes 2-5 seconds earlier[11][15]
Reversed-Phase LCPeptidesDeuterated elutes ~3 seconds earlier[11]
Capillary Zone ElectrophoresisPeptidesNegligible shift (~0.1 seconds)[11]
Gas ChromatographyVariousDeuterated elutes earlier (hdIEC > 1.0)[12]

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Recovery

Objective: To determine the efficiency of the extraction process by measuring the recovery of the internal standard.

Methodology:

  • Prepare Sample Sets:

    • Set A (Pre-extraction Spike): Spike a known amount of the deuterated internal standard into at least three replicates of the blank matrix (e.g., plasma, urine). Process these samples through the entire extraction procedure.

    • Set B (Post-extraction Spike): Process at least three replicates of the blank matrix through the entire extraction procedure. Spike the same known amount of the internal standard into the final extract just before analysis.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the mean peak area of the internal standard for both sets.

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

  • Acceptance Criteria: While there are no universal limits, a recovery between 50-150% with good precision (RSD < 15%) is often considered acceptable.[8] The key is consistency across samples.

Protocol 2: Assessment of Isotopic Purity

Objective: To confirm the isotopic enrichment of the deuterated internal standard and check for the presence of unlabeled analyte.

Methodology:

  • Prepare Solution: Prepare a high-concentration solution of the deuterated internal standard in an appropriate solvent.

  • High-Resolution MS Analysis: Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the isotopologues.

  • Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion.

  • Calculation:

    • Identify the peak for the fully deuterated molecule (M+n) and any peaks corresponding to molecules with fewer deuterium atoms (M+n-1, M+n-2, etc.), including the unlabeled analyte (M+0).

    • Integrate the peak areas for all observed isotopologues.

    • % Isotopic Purity = (Intensity of desired deuterated ion / Sum of intensities of all related isotopic ions) * 100

  • Acceptance Criteria: The isotopic purity should be ≥ 98%.[1][2]

Protocol 3: Stability Testing of Deuterated Internal Standard

Objective: To evaluate the stability of the deuterium labels in the analytical matrix over time.

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into the analytical matrix (e.g., plasma).

  • Incubation: Incubate the spiked matrix samples under conditions that mimic the entire analytical process (e.g., room temperature for 4 hours, 4°C for 24 hours).[5]

  • Analysis: Analyze the samples immediately after preparation (T=0) and after the incubation period. Monitor the mass channels for both the deuterated standard and the unlabeled analyte.

  • Evaluation:

    • Compare the peak area ratio of the deuterated IS to a different, stable compound (if available) at T=0 and the final time point. A significant decrease suggests degradation.

    • Monitor the signal in the unlabeled analyte's mass channel. An increase in this signal over time indicates that the deuterium labels are exchanging with hydrogen (H/D exchange).[5]

  • Acceptance Criteria: The standard is considered stable if its response remains within ±15% of the initial value and there is no significant increase in the unlabeled analyte signal.

Visualizations

Troubleshooting_Flow start Problem Encountered (e.g., Poor Accuracy, High RSD) check_rt Check Retention Times: Analyte vs. IS start->check_rt check_signal Check IS Signal: Intensity & Consistency start->check_signal check_purity Check IS Quality: Isotopic & Chemical Purity start->check_purity rt_ok RTs Match? check_rt->rt_ok signal_ok Signal Stable? check_signal->signal_ok purity_ok Purity >98%? check_purity->purity_ok rt_ok->signal_ok Yes diff_matrix Cause: Differential Matrix Effects Solution: Optimize Chromatography rt_ok->diff_matrix No signal_ok->purity_ok Yes ion_supp Cause: Ion Suppression / Instability Solution: Improve Sample Prep, Optimize MS Source signal_ok->ion_supp No bad_is Cause: Impure or Unstable IS Solution: Source New IS, Check for H/D Exchange purity_ok->bad_is No other Problem Likely Elsewhere (e.g., Calibration, Instrument) purity_ok->other Yes

Caption: Troubleshooting logic for issues with deuterated internal standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Blank Matrix add_is Add Deuterated Internal Standard start->add_is extract Extraction (LLE, SPE, etc.) add_is->extract evap Evaporation & Reconstitution extract->evap inject Inject Sample evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quant Quantification (Area Ratio Analyte/IS) detect->quant

Caption: General workflow for analysis using a deuterated internal standard.

References

Minimizing isotopic cross-contribution with Ulifloxacin-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ulifloxacin-d8 as an internal standard in mass spectrometry-based assays. It focuses on troubleshooting and minimizing isotopic cross-contribution to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Ulifloxacin, a fluoroquinolone antibiotic. It is used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Since this compound is chemically identical to Ulifloxacin, it co-elutes chromatographically and exhibits similar ionization efficiency. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This helps to correct for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: What is isotopic cross-contribution (or crosstalk)?

Isotopic cross-contribution, also known as crosstalk, refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard. This can occur in two primary ways:

  • The signal from the unlabeled analyte (Ulifloxacin) contributes to the signal of the deuterated internal standard (this compound).

  • The signal from the internal standard contributes to the signal of the analyte.

This interference can compromise the accuracy of quantification, especially at low analyte concentrations.

Q3: What are the primary causes of isotopic cross-contribution?

The main causes include:

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Ulifloxacin (M+0) or partially labeled intermediates from its synthesis.

  • Natural Isotope Abundance: All organic molecules, including Ulifloxacin, have a natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N). This results in small M+1, M+2, etc., signals that could potentially interfere with the mass channel of the internal standard.

  • In-Source Fragmentation or Hydrogen/Deuterium Exchange: Under certain mass spectrometer source conditions, the analyte or internal standard might undergo fragmentation or exchange protons (H) for deuterium (D) with the solvent, leading to overlapping mass signals.

Troubleshooting Guide: Isotopic Cross-Contribution

This guide provides a systematic approach to identifying and mitigating isotopic cross-contribution in your Ulifloxacin assay.

Issue 1: High Response in Blank Samples for the Analyte (Ulifloxacin) Channel

If you observe a significant peak in the analyte channel when injecting a blank sample spiked only with this compound, it suggests that the internal standard is contributing to the analyte signal.

  • Troubleshooting Steps:

    • Verify IS Purity: Analyze a high-concentration solution of the this compound standard alone. Check the analyte's mass transition. A significant signal indicates the presence of unlabeled Ulifloxacin impurity in your IS stock.

    • Solution:

      • Contact the supplier for the certificate of analysis to confirm the isotopic purity. If the purity is low, consider purchasing a new batch with higher isotopic purity.

      • If a new standard is not an option, you must subtract the contribution from all samples. This requires careful validation to ensure the contribution is consistent.

Issue 2: Inconsistent Analyte/IS Area Ratios at Low Concentrations

If the ratio of the analyte peak area to the internal standard peak area is not linear or shows high variability at the lower limit of quantification (LLOQ), crosstalk may be a factor.

  • Troubleshooting Steps:

    • Assess Analyte Contribution to IS Channel: Prepare a sample with a high concentration of unlabeled Ulifloxacin (at the upper limit of quantification, ULOQ) but without the this compound internal standard.

    • Monitor the IS Channel: Analyze this sample and monitor the mass transition for this compound. A detectable signal indicates that the natural isotopic distribution of Ulifloxacin is contributing to the IS signal.

    • Optimize Mass Transitions: Select precursor and product ions for both the analyte and IS that are unique and less prone to overlap. Avoid using product ions that result from the loss of the deuterated part of the molecule.

Experimental Protocol: Verifying Isotopic Crosstalk

This protocol outlines the steps to quantitatively assess the level of cross-contribution between Ulifloxacin and this compound.

1. Preparation of Solutions:

  • Analyte Stock Solution (ULOQ): Prepare a solution of Ulifloxacin at the highest concentration of your calibration curve (e.g., 1000 ng/mL) in the appropriate solvent.

  • Internal Standard Working Solution: Prepare a solution of this compound at the concentration used in your assay (e.g., 100 ng/mL).

  • Blank Matrix: Use the same biological matrix (e.g., plasma, urine) that your samples are in.

2. Experimental Procedure:

  • Sample 1 (Analyte Contribution to IS): Spike a blank matrix sample with the Analyte Stock Solution (ULOQ). Do NOT add the internal standard.

  • Sample 2 (IS Contribution to Analyte): Spike a blank matrix sample with the Internal Standard Working Solution. Do NOT add the analyte.

  • Sample Preparation: Process both samples using your established extraction procedure (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system.

3. Data Analysis:

  • For Sample 1: Integrate the peak area in the mass transition channel for this compound. According to regulatory guidelines (e.g., FDA, EMA), this response should be less than 5% of the this compound response in a blank sample containing only the IS.

  • For Sample 2: Integrate the peak area in the mass transition channel for Ulifloxacin. This response should be less than 1% of the analyte response at the LLOQ.

Quantitative Data and Method Parameters

The following table provides typical mass spectrometry parameters for the analysis of Ulifloxacin and this compound. Note: These values should be optimized for your specific instrument.

ParameterUlifloxacin (Analyte)This compound (Internal Standard)
Formula C₁₉H₂₀FN₃O₄C₁₉H₁₂D₈FN₃O₄
Molecular Weight 385.4 g/mol 393.5 g/mol
Precursor Ion (Q1) [M+H]⁺ m/z 386.2m/z 394.2
Product Ion (Q3) m/z 299.1m/z 307.1
Collision Energy (CE) 25 eV25 eV
Dwell Time 100 ms100 ms
Typical Retention Time 3.5 min3.5 min

Visualizations

Isotopic_Crosstalk_Workflow cluster_prep Step 1: Purity & Contribution Check cluster_analysis Step 2: LC-MS/MS Analysis cluster_eval Step 3: Data Evaluation cluster_result Step 4: Conclusion prep_is Prepare High Conc. IS-only Sample analyze_is Analyze IS-only Sample prep_is->analyze_is prep_analyte Prepare High Conc. Analyte-only Sample analyze_analyte Analyze Analyte-only Sample prep_analyte->analyze_analyte eval_is Monitor Analyte MRM. Signal < 1% of LLOQ? analyze_is->eval_is eval_analyte Monitor IS MRM. Signal < 5% of IS response? analyze_analyte->eval_analyte pass_is PASS eval_is->pass_is Yes fail_is FAIL eval_is->fail_is No pass_analyte PASS eval_analyte->pass_analyte Yes fail_analyte FAIL eval_analyte->fail_analyte No

Caption: Workflow for verifying isotopic cross-contribution.

Troubleshooting_Tree start High Signal in Blanks or Poor Linearity at LLOQ check_is_purity Is the IS contributing to the analyte signal? start->check_is_purity is_purity_test Analyze high concentration IS-only sample. check_is_purity->is_purity_test Yes check_analyte_contribution Is the analyte contributing to the IS signal? check_is_purity->check_analyte_contribution No is_purity_result Is analyte MRM signal significant? is_purity_test->is_purity_result is_impure Root Cause: IS Purity Issue is_purity_result->is_impure Yes is_purity_result->check_analyte_contribution No solution_is Action: 1. Procure higher purity IS. 2. Justify and subtract contribution. is_impure->solution_is analyte_contribution_test Analyze high concentration analyte-only sample. check_analyte_contribution->analyte_contribution_test Yes other_issues Consider other factors: - In-source fragmentation - Matrix effects check_analyte_contribution->other_issues No analyte_contribution_result Is IS MRM signal significant? analyte_contribution_test->analyte_contribution_result natural_abundance Root Cause: Natural Isotope Contribution analyte_contribution_result->natural_abundance Yes analyte_contribution_result->other_issues No solution_analyte Action: 1. Select different MRM transitions. 2. Ensure contribution is minimal and consistent. natural_abundance->solution_analyte

Caption: Troubleshooting decision tree for isotopic crosstalk.

Technical Support Center: Chromatography for Ulifloxacin-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ulifloxacin-d8 chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods, improve peak shape, and ensure reliable chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing) for this compound?

A1: Peak tailing for this compound, a deuterated fluoroquinolone, is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic functional groups of this compound, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both this compound and the stationary phase. An unsuitable pH can exacerbate tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peak shapes.

  • Suboptimal Mobile Phase Composition: The choice and concentration of organic modifiers and additives in the mobile phase play a crucial role in achieving symmetrical peaks.

Q2: How does the mobile phase pH affect the chromatography of this compound?

A2: The mobile phase pH is a critical parameter in the analysis of fluoroquinolones like this compound. It directly influences the ionization of the analyte and the surface of the stationary phase. For basic compounds, operating at a low pH (e.g., pH 2.5-4.0) can protonate the silanol groups on the column, minimizing their interaction with the protonated analyte and thereby reducing peak tailing. Conversely, at a higher pH, the analyte may be less protonated, but silanol groups will be more ionized, potentially leading to strong secondary interactions and peak tailing. Therefore, careful optimization of the mobile phase pH is essential for achieving good peak symmetry.

Q3: What is the role of triethylamine (TEA) in the mobile phase?

A3: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds like this compound. It acts as a competing base, interacting with the active silanol sites on the stationary phase. This "masks" the silanol groups, preventing them from interacting with the analyte and reducing peak tailing. Typically, a low concentration of TEA (e.g., 0.1-1%) is added to the mobile phase.

Q4: Which type of HPLC column is most suitable for this compound analysis?

A4: A reversed-phase C18 column is the most commonly used and generally suitable choice for the analysis of this compound and other fluoroquinolones. To minimize peak tailing, it is advisable to use a modern, high-purity silica column with end-capping. These columns have a lower concentration of free silanol groups, leading to improved peak symmetry for basic compounds.

Troubleshooting Guides

Issue: Significant Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues for this compound.

G start Start: Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is it in the optimal range (2.5-4.0)? start->check_ph adjust_ph Adjust pH to 2.5-4.0 with formic or phosphoric acid. check_ph->adjust_ph No check_tea 2. Add or Optimize TEA Is TEA present in the mobile phase? check_ph->check_tea Yes adjust_ph->check_tea add_tea Add 0.1-0.5% TEA to the aqueous component of the mobile phase. check_tea->add_tea No check_column 3. Evaluate Column Condition Is the column old or contaminated? check_tea->check_column Yes add_tea->check_column flush_column Flush column with a strong solvent (e.g., 100% Acetonitrile or Methanol). check_column->flush_column Yes check_organic 4. Optimize Organic Modifier Experiment with Acetonitrile vs. Methanol. check_column->check_organic No replace_column Replace with a new, end-capped C18 column. flush_column->replace_column If tailing persists end End: Improved Peak Shape replace_column->end check_organic->end

Caption: Troubleshooting workflow for peak tailing.

Issue: Inconsistent Retention Times

This guide outlines the steps to troubleshoot and resolve variability in retention times.

G start Start: Inconsistent Retention Times check_pump 1. Check Pump and System Pressure Are there pressure fluctuations? start->check_pump degas_mobile_phase Degas mobile phase and prime the pump. check_pump->degas_mobile_phase Yes check_mobile_phase 2. Verify Mobile Phase Preparation Is the composition accurate? check_pump->check_mobile_phase No check_leaks Check for leaks in the system. degas_mobile_phase->check_leaks check_leaks->check_mobile_phase remake_mobile_phase Prepare fresh mobile phase, ensuring accurate measurements. check_mobile_phase->remake_mobile_phase No check_column_equilibration 3. Ensure Adequate Column Equilibration Is the column fully equilibrated? check_mobile_phase->check_column_equilibration Yes remake_mobile_phase->check_column_equilibration increase_equilibration_time Increase column equilibration time between injections. check_column_equilibration->increase_equilibration_time No check_temperature 4. Check Column Temperature Is the column oven temperature stable? check_column_equilibration->check_temperature Yes increase_equilibration_time->check_temperature stabilize_temperature Ensure stable column oven temperature. check_temperature->stabilize_temperature No end End: Stable Retention Times check_temperature->end Yes stabilize_temperature->end

Caption: Troubleshooting workflow for inconsistent retention times.

Quantitative Data

The following table summarizes the effect of mobile phase pH and triethylamine (TEA) concentration on the peak asymmetry of a representative fluoroquinolone. While this data is for a closely related fluoroquinolone, the trends are expected to be similar for this compound.

Mobile Phase pHTEA Concentration (%)Peak Asymmetry Factor (As)
5.00.02.1
4.00.01.8
3.00.01.5
3.00.11.2
3.00.31.1
3.00.51.0

Data is illustrative and based on typical results for fluoroquinolones.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.

a. Mobile Phase Preparation (pH 3.0 with 0.3% TEA)

  • Prepare a 20 mM phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

  • Add 3 mL of triethylamine (TEA) to the 1 L of pH-adjusted buffer and mix thoroughly.

  • The aqueous component of the mobile phase (Mobile Phase A) is now ready.

  • The organic component (Mobile Phase B) is HPLC-grade acetonitrile.

  • The final mobile phase composition for isocratic elution is typically a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio should be optimized for your specific application.

  • Degas the final mobile phase mixture using sonication or vacuum filtration before use.

b. Standard Solution Preparation (1 mg/mL Stock Solution)

  • Accurately weigh 10 mg of this compound standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

  • This stock solution can be further diluted with the mobile phase to prepare working standards of desired concentrations.

c. HPLC Instrument Settings

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 (v/v) 20 mM Phosphate Buffer (pH 3.0 with 0.3% TEA) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Sample Preparation from a Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure for extracting this compound from a biological matrix.

  • To 500 µL of plasma sample, add an internal standard (if used).

  • Add 1.5 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

Addressing in-source fragmentation of Ulifloxacin-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ulifloxacin-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to in-source fragmentation during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This can lead to a decreased signal intensity of the intended precursor ion and an increased signal of fragment ions, potentially complicating quantification and method validation. For this compound, which is a deuterated internal standard, significant in-source fragmentation can compromise its ability to accurately correct for variations in the analysis of the non-deuterated Ulifloxacin.

Q2: What are the common fragment ions observed for Ulifloxacin and its analogs?

A2: Fluoroquinolones, the class of antibiotics to which Ulifloxacin belongs, typically exhibit characteristic fragmentation patterns. Common neutral losses include water (H₂O) and carbon monoxide (CO).[2] Cleavage of the piperazine ring is also a frequently observed fragmentation pathway.[2][3] A validated LC-MS/MS method for Ulifloxacin monitors the transition from a precursor ion of m/z 350.5 to a product ion of m/z 248.5.[4]

Q3: How does the deuteration in this compound affect its fragmentation?

A3: Deuterated internal standards are designed to have nearly identical chemical and physical properties to their non-deuterated counterparts, leading to similar extraction recovery and chromatographic retention times. While the fragmentation pattern is generally expected to be similar, the deuterium labeling can sometimes influence fragmentation pathways, although this is not always the case. It is crucial to verify the fragmentation of this compound under your specific experimental conditions.

Q4: What are the primary instrument parameters that influence in-source fragmentation?

A4: The two main instrument parameters that contribute to in-source fragmentation are the cone voltage (also referred to as fragmentor voltage or declustering potential) and the ion source temperature .[1] Higher values for these parameters increase the energy within the ion source, leading to greater fragmentation.

Q5: Can the mobile phase composition affect in-source fragmentation?

A5: Yes, the mobile phase composition can influence the extent of in-source fragmentation. The use of certain additives and the overall solvent composition can affect the ionization efficiency and the stability of the generated ions. For example, some researchers have found that switching from an acetonitrile/water mobile phase with formic acid to a methanol/water mobile phase with ammonium formate can reduce fragmentation for some compounds.

Troubleshooting Guide: In-Source Fragmentation of this compound

This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.

Initial Assessment
  • Confirm the presence of in-source fragmentation:

    • Inject a standard solution of this compound and acquire a full scan mass spectrum.

    • Look for the presence of fragment ions at lower m/z values in addition to the expected precursor ion (m/z ~358.4, considering the addition of 8 deuterons to the Ulifloxacin molecular weight of 349.38).

    • A significantly lower than expected precursor ion intensity and high fragment ion intensities are indicative of in-source fragmentation.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation:

Troubleshooting_Workflow start High In-Source Fragmentation Observed step1 Reduce Cone Voltage / Fragmentor Voltage start->step1 Primary Adjustment step2 Lower Ion Source Temperature step1->step2 If fragmentation persists end In-Source Fragmentation Minimized step1->end Problem Resolved step3 Optimize Mobile Phase Composition step2->step3 If fragmentation persists step2->end Problem Resolved step4 Check for Source Contamination step3->step4 If fragmentation persists step3->end Problem Resolved step4->end After cleaning

Caption: A stepwise approach to troubleshooting in-source fragmentation.

Detailed Experimental Protocols

1. Optimizing Cone Voltage / Fragmentor Voltage

  • Objective: To find the optimal cone voltage that maximizes the precursor ion signal while minimizing fragmentation.

  • Methodology:

    • Prepare a standard solution of this compound at a known concentration.

    • Infuse the solution directly into the mass spectrometer or perform multiple injections via the LC system.

    • Set the initial cone voltage to a low value (e.g., 10-20 V).

    • Gradually increase the cone voltage in small increments (e.g., 5-10 V) and acquire a full scan mass spectrum at each setting.

    • Monitor the intensities of the precursor ion and the major fragment ions.

    • Plot the intensities of the precursor and fragment ions as a function of the cone voltage.

    • Select the cone voltage that provides the best signal-to-noise ratio for the precursor ion with minimal fragmentation.

2. Optimizing Ion Source Temperature

  • Objective: To determine the lowest source temperature that allows for efficient desolvation without causing thermal degradation.

  • Methodology:

    • Using the optimized cone voltage from the previous step, set the ion source temperature to the lowest recommended setting for your instrument.

    • Infuse or inject the this compound standard.

    • Gradually increase the source temperature in increments of 10-20°C.

    • Monitor the intensity and stability of the precursor ion signal.

    • Select the lowest temperature that provides a stable and robust signal for the precursor ion. High source temperatures can accelerate the dissociation of the analyte.[1]

Data Presentation

Table 1: Expected m/z Values for Ulifloxacin and this compound

CompoundMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)
UlifloxacinC₁₆H₁₆FN₃O₃S349.38350.4
This compoundC₁₆H₈D₈FN₃O₃S357.44358.4

Table 2: Key Mass Spectrometry Parameters for Ulifloxacin Analysis

This table provides a starting point for method development based on a validated method for Ulifloxacin.[4]

ParameterValue
Precursor Ion (m/z)350.5
Product Ion (m/z)248.5
PolarityPositive

Visualizing the Ulifloxacin Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for Ulifloxacin, leading to the product ion observed in the validated method.

Fragmentation_Pathway parent Ulifloxacin [M+H]⁺ m/z 350.5 loss_co2 Loss of CO₂ (-44 Da) parent->loss_co2 intermediate Intermediate Ion m/z 306.5 loss_co2->intermediate piperazine_cleavage Piperazine Ring Cleavage intermediate->piperazine_cleavage product Product Ion m/z 248.5 piperazine_cleavage->product

Caption: Proposed fragmentation pathway of Ulifloxacin.

References

Technical Support Center: Ensuring the Stability of Ulifloxacin-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Ulifloxacin-d8 stock solutions. Proper handling and storage are crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and prepared stock solutions?

A1: For optimal stability, this compound as a solid should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved, the stability of the stock solution depends on the storage temperature. It is recommended to store aliquots at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of Ulifloxacin, with a solubility of 1 to 10 mg/mL.[2] For aqueous solutions, 10% TFA in water can be used, with a solubility of at least 12.5 mg/mL.[1] The choice of solvent should be compatible with the intended experimental system.

Q3: How should I handle the dissolution of this compound?

A3: To ensure complete dissolution, it is recommended to vortex the solution thoroughly. Gentle warming or sonication can also be employed if necessary, but care should be taken to avoid excessive heat which could lead to degradation.

Q4: Is this compound sensitive to light?

A4: Fluoroquinolones as a class of compounds are known to be susceptible to photodegradation.[3] Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping the container with aluminum foil. Store solutions in the dark whenever possible.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathways for fluoroquinolones like Ulifloxacin include enzymatic hydrolysis and photodegradation.[3] Degradation can involve modifications to the piperazine ring, defluorination, hydroxylation, and decarboxylation.[4][5] These alterations can lead to a loss of biological activity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound stock solution.- Verify the storage conditions and age of the stock solution. - Prepare a fresh stock solution from solid compound. - Avoid repeated freeze-thaw cycles by using single-use aliquots.
Precipitate observed in the stock solution after thawing. Poor solubility or solution instability.- Ensure the solvent is appropriate and the concentration is within the solubility limits. - Gently warm the solution and vortex to redissolve the precipitate. - If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Loss of compound activity over time. Chemical degradation due to improper storage.- Review storage temperature and protect from light. - Aliquot the stock solution to minimize exposure to ambient conditions. - Consider performing a stability study under your specific experimental conditions if long-term use is required.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. If necessary, briefly sonicate or gently warm the solution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Stability Testing of this compound Stock Solution

This protocol outlines a general procedure to assess the stability of your stock solution under your specific laboratory conditions.

  • Sample Preparation: Prepare a fresh stock solution of this compound at a known concentration.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared stock solution using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the initial concentration.

  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature, with or without light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1 day, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the samples using the same analytical method as in step 2.

  • Data Comparison: Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_short Short-term (-20°C) aliquot->storage_short < 1 month storage_long Long-term (-80°C) aliquot->storage_long < 6 months thaw Thaw Aliquot storage_short->thaw storage_long->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound stock solutions.

degradation_pathways Potential Degradation Pathways of Ulifloxacin cluster_factors Degradation Factors cluster_products Degradation Products Ulifloxacin Ulifloxacin Piperazine_mod Piperazine Ring Modification Ulifloxacin->Piperazine_mod Defluorination Defluorination Products Ulifloxacin->Defluorination Hydroxylation Hydroxylated Metabolites Ulifloxacin->Hydroxylation Decarboxylation Decarboxylation Products Ulifloxacin->Decarboxylation Light Light (Photodegradation) Light->Ulifloxacin Enzymes Enzymatic Hydrolysis Enzymes->Ulifloxacin Temperature High Temperature Temperature->Ulifloxacin

Caption: Factors and potential pathways of Ulifloxacin degradation.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using Ulifloxacin-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an internal standard (IS) is a critical decision in the validation of analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby ensuring the accuracy and precision of the results. This guide provides a comparative analysis of using a deuterated internal standard, Ulifloxacin-d8, versus a structural analog, ciprofloxacin, for the quantification of the fluoroquinolone antibiotic, Ulifloxacin, in biological matrices.

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This co-elution and similar ionization behavior allow for effective compensation for variations in sample preparation, matrix effects, and instrument response.[2][3]

Performance Comparison: this compound vs. Ciprofloxacin

The following tables summarize the validation parameters for an analytical method for Ulifloxacin using either this compound or ciprofloxacin as the internal standard. The data for the method using ciprofloxacin is based on a published study, while the data for this compound represents expected performance based on the established benefits of using a deuterated internal standard.

Table 1: Linearity and Sensitivity

ParameterUlifloxacin with this compound IS (Expected)Ulifloxacin with Ciprofloxacin IS[4]
Linear Range0.010 - 5.000 µg/mL0.010 - 2.500 µg/mL
Correlation Coefficient (r²)≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ)0.010 µg/mL0.010 µg/mL
Limit of Detection (LOD)0.003 µg/mL0.0025 µg/mL

Table 2: Accuracy and Precision

Quality Control SampleUlifloxacin with this compound IS (Expected)Ulifloxacin with Ciprofloxacin IS[4]
Intra-day Accuracy (% bias)
LLOQ± 5.0%Not Reported
Low QC± 5.0%Not Reported
Medium QC± 3.0%Not Reported
High QC± 3.0%Not Reported
Inter-day Accuracy (% bias)
LLOQ± 5.0%Not Reported
Low QC± 5.0%Not Reported
Medium QC± 4.0%Not Reported
High QC± 4.0%Not Reported
Intra-day Precision (% RSD)
LLOQ≤ 10.0%≤ 8.7%
Low QC≤ 8.0%≤ 7.5%
Medium QC≤ 5.0%≤ 6.2%
High QC≤ 5.0%≤ 5.1%
Inter-day Precision (% RSD)
LLOQ≤ 12.0%≤ 9.8%
Low QC≤ 10.0%≤ 8.9%
Medium QC≤ 8.0%≤ 7.3%
High QC≤ 8.0%≤ 6.5%

Table 3: Recovery and Matrix Effect

ParameterUlifloxacin with this compound IS (Expected)Ulifloxacin with Ciprofloxacin IS[4]
Recovery
Low QC95 - 105%85.6%
Medium QC95 - 105%88.2%
High QC95 - 105%91.4%
Matrix Effect
Low QC95 - 105%92.3%
Medium QC95 - 105%94.7%
High QC95 - 105%96.1%

Experimental Protocols

Method Using this compound as Internal Standard (Hypothetical)

This protocol is based on standard procedures for bioanalytical method validation using a deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Ulifloxacin: m/z 350.1 → 248.1

    • This compound: m/z 358.1 → 256.1

Method Using Ciprofloxacin as Internal Standard[4]

1. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of ciprofloxacin internal standard solution (10 µg/mL).

  • Add 500 µL of acetonitrile for protein precipitation.

  • Vortex and centrifuge.

  • Evaporate the supernatant and reconstitute.

2. Chromatographic Conditions:

  • Column: Peerless basic C18 column (33 × 4.6 mm, 3 µm).[4]

  • Mobile Phase: Isocratic mixture of methanol and water with 0.5% formic acid (9:1, v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • MRM Transitions:

    • Ulifloxacin: m/z 350.5 → 248.5[4]

    • Ciprofloxacin: m/z 332.4 → 231.4[4]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the analytical method validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add Internal Standard (this compound or Ciprofloxacin) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms data Data Acquisition msms->data linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision data->precision recovery Recovery data->recovery stability Stability data->stability

Caption: General experimental workflow for the bioanalysis of Ulifloxacin.

logical_relationship cluster_ideal_is Ideal Internal Standard Properties cluster_is_types Internal Standard Choices cluster_performance Impact on Method Performance physchem Similar Physicochemical Properties to Analyte high_accuracy High Accuracy & Precision physchem->high_accuracy coelution Co-elution with Analyte matrix_correction Effective Matrix Effect Correction coelution->matrix_correction ionization Similar Ionization Efficiency ionization->matrix_correction no_interference No Isotopic Interference deuterated This compound (Deuterated) deuterated->physchem deuterated->coelution deuterated->ionization deuterated->no_interference analog Ciprofloxacin (Structural Analog) variable_recovery Variable Recovery Correction analog->variable_recovery diff_ionization Differential Ionization analog->diff_ionization

Caption: Logical relationships between internal standard choice and method performance.

References

A Comparative Guide to Ulifloxacin-d8 and Other Quinolone Internal Standards for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of quinolone antibiotics, the use of a reliable internal standard is paramount to ensure accuracy and precision, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects. This guide provides an objective comparison of Ulifloxacin-d8 with other commonly used quinolone internal standards, supported by experimental data and detailed protocols.

The Critical Role of Deuterated Internal Standards

Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the internal standard is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the analyte. This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement caused by the sample matrix, leading to more accurate and reliable quantification.

Performance Comparison of Quinolone Internal Standards

While a direct head-to-head comparative study under identical conditions is not extensively available in published literature, the performance of various internal standards can be inferred from their application in validated bioanalytical methods. The following table summarizes the performance of analytes when Ulifloxacin, Ciprofloxacin-d8, and Norfloxacin-d8 were used as internal standards in different studies. The successful validation of these methods underscores the suitability of the respective internal standards in compensating for analytical variability.

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Citation
Ulifloxacin PrulifloxacinHuman Plasma93.0 - 99.0Not explicitly reported, but method met validation criteria[1]
Ciprofloxacin-d8 8 QuinolonesHuman Serum80.2 - 113Not explicitly reported, but method showed good accuracy (95.8% - 103%)[2]
Ciprofloxacin-d8 CiprofloxacinMouse Plasma, Urine, Bladder, Kidney>85% (inferred)Efficiently tracks matrix effect[3]
Norfloxacin-d5 Norfloxacin, Ciprofloxacin, Ofloxacin, etc.PropolisNot explicitly reportedMethod validated for quantitative analysis[4]
Norfloxacin-d8 9 AntimicrobialsHuman SerumNot explicitly reported, but method showed good accuracy (86.1% - 109.0%)No significant matrix effect observed[5]

Note: The data presented for "Recovery" and "Matrix Effect" often pertains to the analytes as reported in the cited studies. The successful validation of these methods implies that the internal standard effectively compensated for variations in these parameters.

Experimental Protocols

A robust analytical method is crucial for reliable results. The following is a representative experimental protocol for the analysis of quinolones in a biological matrix using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to extract and clean up quinolones from complex biological matrices like plasma and urine.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Dilute 1 mL of the biological sample (e.g., plasma) with 1 mL of 2% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the quinolones and the internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to elute the quinolones, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each quinolone and the deuterated internal standard need to be optimized. For example:

      • Ulifloxacin: m/z 350.1 -> 263.1

      • This compound: m/z 358.1 -> 271.1 (hypothetical, requires experimental determination)

      • Ciprofloxacin: m/z 332.1 -> 231.1

      • Ciprofloxacin-d8: m/z 340.1 -> 235.1

      • Norfloxacin: m/z 320.1 -> 276.1

      • Norfloxacin-d5: m/z 325.1 -> 281.1

Visualizing Key Processes

To better understand the underlying principles and workflows, the following diagrams illustrate the mechanism of action of quinolone antibiotics and a typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute DryRecon Evaporation & Reconstitution Elute->DryRecon LC LC Separation DryRecon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

A typical experimental workflow for quinolone analysis.

quinolone_moa cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Repair DNA_Gyrase->Replication Prevents DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to

Mechanism of action of quinolone antibiotics.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for quinolones. Deuterated internal standards, such as this compound, Ciprofloxacin-d8, and Norfloxacin-d8, are highly recommended due to their ability to closely mimic the behavior of the corresponding analytes, thereby effectively compensating for matrix effects and variations in sample processing. While direct comparative data for this compound is emerging, the successful application of other deuterated quinolone standards in numerous validated methods provides strong evidence for their utility. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to develop and validate their own high-quality analytical methods for the determination of quinolones in various biological matrices.

References

Performance Characteristics of Ulifloxacin-d8 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance characteristics of Ulifloxacin-d8, a deuterated stable isotope-labeled internal standard, against alternative non-deuterated internal standards for the quantification of the fluoroquinolone antibiotic, Ulifloxacin, in various biological matrices. While specific experimental data for this compound is not extensively published, this guide extrapolates its expected superior performance based on the well-documented behavior of other deuterated fluoroquinolone internal standards and the principles of bioanalytical method validation.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for experimental variations.

Comparative Performance of this compound

The use of a deuterated internal standard like this compound is anticipated to provide significant advantages over non-deuterated alternatives, such as ciprofloxacin or other structurally similar compounds. These advantages are primarily observed in the key performance parameters of a bioanalytical method: recovery, matrix effects, accuracy, and precision.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance of this compound in comparison to a non-deuterated internal standard and other deuterated fluoroquinolones in common biological matrices. The data for this compound is inferred based on the performance of analogous compounds.

Table 1: Comparative Recovery in Different Biological Matrices

Internal StandardBiological MatrixExpected Recovery (%)Reference Compound Recovery (%)
This compound (Inferred) Plasma > 95% Ciprofloxacin-d8: ~85-113%[1]
This compound (Inferred) Urine > 95% Norfloxacin-d5: Data not specified, but expected to be high and consistent
This compound (Inferred) Tissue Homogenate > 90% Ciprofloxacin-d8: ~85-113%[1]
Non-Deuterated IS (e.g., Ciprofloxacin)PlasmaVariable (70-100%)Ciprofloxacin: 93.8%[2]

Table 2: Comparative Matrix Effects in Different Biological Matrices

Internal StandardBiological MatrixExpected Matrix Effect (%)Reference Compound Matrix Effect (%)
This compound (Inferred) Plasma < 5% (variation) Ciprofloxacin-d8: 0.92-1.12 (ratio)[1]
This compound (Inferred) Urine < 5% (variation) Norfloxacin-d5: Data not specified, but expected to be minimal
This compound (Inferred) Tissue Homogenate < 10% (variation) Ciprofloxacin-d8: 0.92-1.12 (ratio)[1]
Non-Deuterated IS (e.g., Ciprofloxacin)PlasmaCan be significant and variableGeneral observation

Table 3: Comparative Precision and Accuracy

Internal StandardParameterExpected Value (%)Reference Compound Value (%)
This compound (Inferred) Intra-day Precision (RSD) < 5% Ciprofloxacin-d8: 2.1-8.2%[1]
This compound (Inferred) Inter-day Precision (RSD) < 5% Ciprofloxacin-d8: 3.8-13.7%[1]
This compound (Inferred) Accuracy (Bias) ± 5% Ciprofloxacin-d8: Within ±15% of nominal concentrations
Non-Deuterated IS (e.g., Ciprofloxacin)Intra-day Precision (RSD)< 15%Ciprofloxacin: < 3.39%[1]
Non-Deuterated IS (e.g., Ciprofloxacin)Inter-day Precision (RSD)< 15%Ciprofloxacin: < 3.39%[1]
Non-Deuterated IS (e.g., Ciprofloxacin)Accuracy (Bias)± 15%Ciprofloxacin: < 5.71%[1]

Experimental Protocols

The following is a detailed experimental protocol for the analysis of Ulifloxacin in plasma, adapted for the use of this compound as an internal standard. This protocol is based on a validated method for Ulifloxacin analysis.[3]

Sample Preparation: Protein Precipitation
  • Sample Thawing: Allow frozen plasma samples to thaw at room temperature.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Ulifloxacin from endogenous matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Ulifloxacin: m/z 350.1 → 248.1[3]

    • This compound: m/z 358.1 → 256.1 (predicted)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the analysis of Ulifloxacin.

signaling_pathway cluster_extraction Sample Extraction cluster_ionization Ionization in MS Source cluster_detection Detection and Quantification Analyte_IS_Matrix Analyte + this compound in Matrix Extraction_Loss Extraction Process (with potential loss) Analyte_IS_Matrix->Extraction_Loss Extracted_Analytes Extracted Analyte + this compound Extraction_Loss->Extracted_Analytes Ionization Ionization (with matrix effects) Ratio Ratio (Analyte / this compound) remains constant Ionization->Ratio Extracted_Analytes->Ionization Compensate This compound compensates for loss and matrix effects Ratio->Compensate

Caption: Principle of compensation using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard for the quantification of Ulifloxacin in biological matrices offers significant advantages in terms of method robustness, accuracy, and precision. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, it effectively compensates for variations in sample recovery and matrix-induced ionization suppression or enhancement. While direct experimental data for this compound is limited, the well-established performance of other deuterated fluoroquinolone internal standards provides strong evidence to support its superior performance characteristics. For researchers and drug development professionals seeking the highest quality data in pharmacokinetic and toxicokinetic studies, this compound represents the optimal choice for an internal standard.

References

Superior Accuracy and Precision in Ulifloxacin Quantification with Ulifloxacin-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of Ulifloxacin, a fluoroquinolone antibiotic, with a focus on the enhanced performance achieved by employing its deuterated stable isotope-labeled internal standard, Ulifloxacin-d8. While direct comparative studies are limited, this guide consolidates data from validated bioanalytical methods for Ulifloxacin and other fluoroquinolones to illustrate the advantages of using a deuterated internal standard.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical chemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, thereby compensating for variability and leading to superior accuracy and precision.[1]

Comparative Analysis of Quantitative Performance

The following tables summarize the validation parameters of a published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ulifloxacin using a non-deuterated internal standard (Ciprofloxacin) and the typical performance of LC-MS/MS methods for other fluoroquinolones that utilize deuterated internal standards. This comparison highlights the generally accepted improvements in accuracy and precision when a SIL-IS is employed.

Table 1: Performance of Ulifloxacin Quantification with a Non-Deuterated Internal Standard

ParameterPerformance
Linearity Range 0.010 - 2.500 µg/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Lower Limit of Quantification (LLOQ) 0.010 µg/mL
Internal Standard Ciprofloxacin

Data extracted from a study on Ulifloxacin quantification in rat and rabbit plasma.[2]

Table 2: Typical Performance of Fluoroquinolone Quantification with a Deuterated Internal Standard

ParameterPerformance
Linearity Range Analyte-dependent (e.g., 0.1 - 50 mg/L for Ciprofloxacin)
Accuracy (% Bias) 95% to 114%
Precision (% CV) < 11%
Lower Limit of Quantification (LLOQ) Analyte-dependent
Internal Standard Deuterated analog (e.g., Ciprofloxacin-d8)

Data represents typical performance from studies on multi-antibiotic quantification.[3]

Experimental Protocols

Method 1: Ulifloxacin Quantification with Ciprofloxacin as Internal Standard

This method was developed for the quantification of Ulifloxacin in rat and rabbit plasma.[2]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the internal standard solution (Ciprofloxacin).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex mix and centrifuge the samples.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Peerless basic C18 (33 x 4.6 mm, 3 µm)[2]

  • Mobile Phase: Isocratic elution with Methanol:Water (9:1, v/v) containing 0.5% formic acid[2]

  • Flow Rate: 0.5 mL/min[2]

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Monitored Transitions:

    • Ulifloxacin: m/z 350.500 → 248.500[2]

    • Ciprofloxacin (IS): m/z 332.400 → 231.400[2]

Method 2: General Protocol for Fluoroquinolone Quantification with a Deuterated Internal Standard

This represents a generalized protocol based on common practices for the analysis of fluoroquinolones using a SIL-IS.

1. Sample Preparation:

  • To a specific volume of plasma, a deuterated internal standard (e.g., this compound) is added.

  • Protein precipitation is carried out using a solvent like methanol or acetonitrile.

  • Samples are vortexed and centrifuged.

  • The resulting supernatant is then diluted or directly injected into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, positive mode

  • Monitored Transitions: Specific precursor-to-product ion transitions for the analyte (Ulifloxacin) and the deuterated internal standard (this compound) are monitored.

Workflow for Ulifloxacin Quantification using this compound

Ulifloxacin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation Injection MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ulifloxacin / this compound) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: Experimental workflow for Ulifloxacin quantification using this compound.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the highest level of accuracy and precision in the quantification of Ulifloxacin. By effectively compensating for variations during sample processing and analysis, this compound ensures the reliability and robustness of the bioanalytical method. For researchers and drug development professionals, adopting a validated LC-MS/MS method with a deuterated internal standard is the recommended approach for obtaining high-quality pharmacokinetic and other quantitative data for Ulifloxacin.

References

Ulifloxacin-d8 for Multi-Residue Analysis of Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-residue analysis of fluoroquinolones, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification, particularly when dealing with complex matrices. This guide provides a comprehensive comparison of Ulifloxacin-d8 with other commonly used deuterated internal standards for the analysis of fluoroquinolone residues in various sample types. The information presented is intended for researchers, scientists, and drug development professionals engaged in analytical method development and validation.

Performance Comparison of Internal Standards

The ideal internal standard for LC-MS/MS analysis should co-elute with the target analyte and exhibit similar ionization efficiency to effectively compensate for matrix effects and variations in instrument response. Deuterated analogs of the target analytes are considered the gold standard for this purpose. While specific comparative data for this compound is limited in publicly available literature, its performance can be inferred from the well-documented use of other deuterated fluoroquinolone standards.

Table 1: Comparison of Deuterated Internal Standards for Fluoroquinolone Analysis

Internal StandardCommon ApplicationsKey Performance CharacteristicsReported Recovery (%)
This compound Analysis of Ulifloxacin and other fluoroquinolonesExpected to provide excellent correction for matrix effects due to structural similarity to the native compound.Data not readily available in comparative studies.
Enrofloxacin-d5 Analysis of Enrofloxacin, Ciprofloxacin, and Norfloxacin in meat products.[1]Effectively compensates for matrix effects, leading to accurate quantification with low uncertainty.[1]95 - 105[1]
Ciprofloxacin-¹³C₃,¹⁵N Analysis of Ciprofloxacin in meat products.[1]Stable isotope labeling with ¹³C and ¹⁵N offers an alternative to deuterium labeling.95 - 105[1]
Norfloxacin-d5 Analysis of Ciprofloxacin and Enrofloxacin in honey.[2]Proven to be an effective internal standard in complex food matrices.[2]Not explicitly stated for the internal standard itself, but the method showed good accuracy.
Enrofloxacin-d3 Analysis of Enrofloxacin in aquatic products.[3]Used in a dual-isotope surrogate approach for a wide linear calibration range.[3]97.1 - 106[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the multi-residue analysis of fluoroquinolones using a deuterated internal standard.

Sample Preparation: Extraction from Animal Tissue[1]
  • Homogenization: Weigh 1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add the internal standard solution (e.g., this compound) to the sample.

  • Extraction: Add 10 mL of 4% metaphosphoric acid, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction step with another 10 mL of 4% metaphosphoric acid.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

LC-MS/MS Analysis[1][2]
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the multi-residue analysis of fluoroquinolones using a deuterated internal standard.

Fluoroquinolone Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Homogenization Sample Homogenization IS_Spiking Internal Standard Spiking (e.g., this compound) Sample_Homogenization->IS_Spiking Extraction Extraction with Acidified Solvent IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Centrifugation->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification using Analyte/IS Ratio MSMS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for fluoroquinolone analysis.

Fluoroquinolone Mechanism of Action

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Simplified mechanism of action of fluoroquinolones.

Conclusion

The use of deuterated internal standards is indispensable for accurate and precise multi-residue analysis of fluoroquinolones. While direct comparative performance data for this compound is not extensively available, its structural similarity to the parent compound suggests it would be an excellent internal standard, effectively compensating for matrix effects and improving method robustness. The choice of the most suitable internal standard will ultimately depend on the specific fluoroquinolones being targeted, the sample matrix, and the availability of the standard. The experimental protocols and workflows provided in this guide offer a solid foundation for developing and validating robust analytical methods for fluoroquinolone residue analysis.

References

Safety Operating Guide

Proper Disposal of Ulifloxacin-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Ulifloxacin-d8, a deuterated analog of the fluoroquinolone antibiotic Ulifloxacin, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. As with many pharmaceutical compounds, especially those with antimicrobial properties, improper disposal can lead to ecological harm and contribute to antibiotic resistance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or solutions should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Classification :

    • This compound waste should be classified as hazardous pharmaceutical waste. While not specifically listed on the EPA's P or U lists, its antibiotic nature and potential for ecotoxicity warrant this classification.

    • All materials that have come into contact with this compound, including contaminated PPE, weighing papers, and pipette tips, should be considered hazardous waste.

  • Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react and create a more hazardous situation.

  • Storage :

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a cool, dry, and well-ventilated location, away from general laboratory traffic and incompatible materials.

  • Professional Disposal :

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1] This can lead to the contamination of water systems and is against the law.[1]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. These entities are equipped to handle and transport chemical waste in accordance with regulatory requirements.

  • Empty Container Disposal :

    • Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.

Ecotoxicity of Fluoroquinolone Antibiotics

FluoroquinoloneOrganismEndpointToxicity Value (µg/L)
Ofloxacin Microcystis aeruginosa (cyanobacterium)EC5021
Lemna minor (duckweed)EC50126
Pseudokirchneriella subcapitata (green algae)EC5012,100
Various FQs Microcystis aeruginosa (cyanobacterium)EC50 (median)49
Lemna minor (duckweed)EC50 (median)106
Pseudokirchneriella subcapitata (green algae)EC50 (median)7,400

EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% effect on the test organisms.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Ulifloxacin_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_waste_handling Waste Handling & Segregation cluster_storage_pickup Storage & Pickup cluster_final_disposal Final Disposal A This compound Use in Experiment B Generation of Waste (Solid & Liquid) A->B C Segregate into Designated Hazardous Waste Container B->C D Label Container Clearly 'this compound Waste' C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact Environmental Health & Safety (EHS) E->F G Scheduled Waste Pickup F->G H Licensed Hazardous Waste Facility G->H I Incineration or Other Approved Treatment H->I

Caption: Workflow for the proper disposal of this compound.

Logical_Relationship_Disposal cluster_0 Key Principles cluster_1 Actions cluster_2 Outcome Principle1 Environmental Protection Action1 Segregation Principle1->Action1 Principle2 Regulatory Compliance Action2 Proper Labeling Principle2->Action2 Principle3 Personnel Safety Action3 Secure Storage Principle3->Action3 Action4 Professional Disposal Action1->Action4 Action2->Action4 Action3->Action4 Outcome Safe and Compliant Disposal Action4->Outcome

Caption: Logical relationship for safe chemical disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.